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[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Documentation Hub

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  • Product: [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol
  • CAS: 1490550-10-1

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide

Executive Summary In modern drug discovery, the strategic assembly of modular pharmacophores is paramount to overcoming pharmacokinetic liabilities such as metabolic instability and poor membrane permeability. [1-(cyclob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of modular pharmacophores is paramount to overcoming pharmacokinetic liabilities such as metabolic instability and poor membrane permeability. [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol represents a highly versatile, trifunctional building block. It combines the steric and lipophilic profiling of a cyclobutylmethyl moiety, the rigid, protease-resistant scaffolding of a 1,4-disubstituted 1,2,3-triazole core, and the synthetic handle of a C4-hydroxymethyl group.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its bioisosteric utility, and a self-validating synthetic protocol utilizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream lead optimization. The 1,2,3-triazole ring inherently possesses a high dipole moment (~5 D) and strong hydrogen-bond accepting capabilities (via N2 and N3)[1].

The integration of the cyclobutylmethyl group provides a unique spatial volume. Cycloalkylmethyl groups are classical lipophilic pharmacophores, famously utilized in neuropharmacology (e.g., in opioid receptor ligands like butorphanol and bivalent morphinans) to probe deep hydrophobic binding pockets and modulate receptor efficacy[2].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Significance
Molecular Formula C₈H₁₃N₃O-
Molecular Weight 167.21 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 50.9 ŲOptimal for blood-brain barrier (BBB) penetration (typically < 90 Ų required for CNS drugs).
Hydrogen Bond Donors (HBD) 1Provided by the C4-hydroxyl group.
Hydrogen Bond Acceptors (HBA) 3Provided by the triazole nitrogens (N2, N3) and the hydroxyl oxygen.
Rotatable Bonds 3Confers moderate flexibility while the triazole core maintains structural rigidity.
Predicted LogP ~1.2 - 1.5Balanced lipophilicity, driven by the cyclobutyl ring, ensuring aqueous solubility and membrane permeability.

Synthetic Methodology: The CuAAC Workflow

The definitive route to[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting (azidomethyl)cyclobutane with propargyl alcohol.

As an Application Scientist, I emphasize that a successful CuAAC reaction is not merely about mixing reagents; it requires strict control over the oxidation state of copper. The protocol below utilizes a self-validating catalytic system utilizing THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize Cu(I) and sodium ascorbate to continuously reduce any oxidized Cu(II) back to the active Cu(I) species[3].

Step-by-Step Experimental Protocol

Reagents Required:

  • (Azidomethyl)cyclobutane (1.0 equiv, 10 mmol)

  • Propargyl alcohol (1.05 equiv, 10.5 mmol)

  • CuSO₄·5H₂O (5 mol%)

  • THPTA ligand (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Procedure:

  • Catalyst Pre-complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O and THPTA in a minimal volume of degassed water. Causality: Pre-mixing the copper source with the THPTA ligand before introducing the reducing agent prevents the disproportionation of Cu(I) and protects the system from generating reactive oxygen species (ROS) that could degrade sensitive functional groups[3].

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve (azidomethyl)cyclobutane and propargyl alcohol in the tert-butanol/water (1:1) mixture. Stir at room temperature.

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution to the reaction flask. Immediately follow with the dropwise addition of a freshly prepared aqueous solution of Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The solution will typically turn from blue to pale yellow/colorless, visually validating the active catalytic state.

  • Propagation: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS. The CuAAC reaction is highly chemoselective and will exclusively yield the 1,4-regioisomer[1].

  • Quenching and Workup: Add an aqueous solution of EDTA (0.1 M) to the reaction mixture and stir for 15 minutes. Causality: EDTA acts as a strong chelating agent to strip the copper catalyst from the triazole product, preventing heavy metal contamination in downstream biological assays[3]. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

Mechanistic Pathway

The regioselectivity of the CuAAC reaction (exclusively forming the 1,4-isomer) is dictated by the formation of a bimetallic copper intermediate. Unlike the uncatalyzed Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers and requires high thermal energy, the Cu(I) catalyst lowers the activation barrier by coordinating to both the alkyne and the azide.

CuAAC_Mechanism A Propargyl Alcohol + Cu(I) Catalyst B Copper(I) Acetylide Complex A->B Base / -H+ C (Azidomethyl)cyclobutane Coordination B->C Azide Addition D Bimetallic Metallacycle C->D Cyclization E Cu(I)-Triazolide Intermediate D->E Ring Contraction E->A Cu(I) Regeneration F [1-(cyclobutylmethyl)-1H- 1,2,3-triazol-4-yl]methanol E->F Protonolysis

Caption: Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted 1,2,3-triazole core.

Application in Drug Discovery: Bioisosterism & Reactivity

The Triazole as an Amide Bioisostere

In medicinal chemistry, the 1,4-disubstituted 1,2,3-triazole is widely recognized as a superior bioisostere for the trans-amide bond[4]. The distance between the substituents at the 1- and 4-positions of the triazole ring is approximately 5.0–5.1 Å, which closely mimics the 3.8–3.9 Å distance found in trans-amides[5].

By replacing a metabolically labile amide bond with the triazole core of this molecule, researchers can drastically increase the in vivo half-life of a drug candidate. The triazole ring is entirely resistant to proteolytic cleavage, oxidation, and reduction[6]. Furthermore, the lone pair on the N3 atom acts as a potent hydrogen bond acceptor, maintaining critical target-binding interactions normally fulfilled by the amide carbonyl[6].

Downstream Functionalization

The true power of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol lies in the reactivity of its C4-hydroxymethyl group. It serves as a blank canvas for further synthetic elaboration, allowing medicinal chemists to rapidly generate libraries of cyclobutylmethyl-triazole derivatives.

Downstream_Reactivity Core [1-(cyclobutylmethyl)-1H- 1,2,3-triazol-4-yl]methanol Aldehyde Triazole-4-carboxaldehyde (Pharmacophore Linker) Core->Aldehyde MnO2 or Dess-Martin Acid Triazole-4-carboxylic acid (Salt Formation/Amidation) Core->Acid KMnO4 or Jones Reagent Leaving Triazole-4-ylmethyl mesylate (Nucleophilic Substitution) Core->Leaving MsCl, Et3N

Caption: Synthetic versatility of the C4-hydroxymethyl group for downstream drug discovery applications.

  • Oxidation to Aldehyde/Acid: The primary alcohol can be selectively oxidized to an aldehyde (using Dess-Martin periodinane or MnO₂) for reductive amination, or fully oxidized to a carboxylic acid for subsequent amide coupling.

  • Activation for Nucleophilic Attack: Conversion of the hydroxyl group to a mesylate, tosylate, or halide allows for facile Sₙ2 displacement by various nucleophiles (amines, thiols, or alkoxides), enabling the rapid attachment of secondary pharmacophores.

References

  • "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool", Taylor & Francis.[Link]

  • "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry", IRIS Unimore.[Link]

  • "1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity", MDPI.[Link]

  • "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes", ACS Publications.[Link]

  • "In vivo characterization of (-)(-)MCL-144 and (+)(-)MCL-193: isomeric, bivalent ligands with mu/kappa agonist properties", PubMed.[Link]

Sources

Exploratory

Synthesis Pathways for[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Comprehensive Technical Guide

Executive Summary The molecule [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1490550-10-1) is a highly versatile building block in medicinal chemistry and materials science. The 1,4-disubstituted 1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1490550-10-1) is a highly versatile building block in medicinal chemistry and materials science. The 1,4-disubstituted 1,2,3-triazole core acts as a robust bioisostere for amide bonds, offering superior metabolic stability and hydrogen-bonding capabilities. The cyclobutylmethyl moiety provides a unique balance of lipophilicity and conformational rigidity, while the C4-hydroxymethyl group (derived from propargyl alcohol) serves as an essential handle for downstream functionalization.

This whitepaper details the definitive synthetic pathway for this molecule, grounded in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By examining the mechanistic causality behind reagent selection and reaction conditions, this guide provides a self-validating framework for researchers to achieve >95% yields with absolute regiocontrol.

Retrosynthetic Analysis & Pathway Design

The synthesis of 1,4-disubstituted triazoles relies on the deconstruction of the heterocycle into an organic azide and a terminal alkyne. For our target molecule, the retrosynthetic disconnection yields (azidomethyl)cyclobutane and propargyl alcohol [1].

The classical Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. To strictly enforce 1,4-regioselectivity, the CuAAC pathway—often referred to as the crown jewel of "click chemistry"—is employed. Quantum mechanical calculations demonstrate that the Cu(I) catalyst lowers the transition state energy by approximately 11 kcal/mol compared to the uncatalyzed concerted cycloaddition, shifting the mechanism to a stepwise, highly controlled process[2].

Retrosynthesis Target [1-(cyclobutylmethyl)- 1H-1,2,3-triazol-4-yl]methanol Synthon1 (Azidomethyl)cyclobutane Target->Synthon1 CuAAC Disconnection Synthon2 Propargyl Alcohol Target->Synthon2 Precursor Cyclobutylmethanol Synthon1->Precursor Azidation

Retrosynthetic disconnection of the target 1,4-disubstituted triazole molecule.

Mechanistic Causality: The CuAAC Assembly

The success of the CuAAC reaction hinges on maintaining a stable concentration of the active Cu(I) catalytic species.

The Role of the Catalyst and Reductant

While Cu(I) salts (like CuI or CuBr) can be used directly, they are prone to thermodynamic instability and rapid oxidation to Cu(II) in the presence of atmospheric oxygen. The field-standard approach generates Cu(I) in situ by reducing Cu(II) sulfate (CuSO₄·5H₂O) with sodium ascorbate [3]. Ascorbate acts as a continuous reducing agent, maintaining the required cuprous oxidation state throughout the catalytic cycle[3].

Ligand Acceleration and Autocatalysis

In highly optimized or dilute systems, accelerating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are introduced. THPTA binds to Cu(I), preventing its disproportionation and serving as a sacrificial reductant to protect sensitive functional groups from reactive oxygen species generated by ascorbate[4]. Interestingly, the triazole product itself can sometimes act as a ligand. Research has shown that certain triazolyl products form stable complexes with Cu(I), maintaining its catalytically active state and driving an autocatalytic cycle that accelerates the reaction rate by over 400-fold[5].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (Active Species) Step1 1. Cu-Acetylide Formation Cu_Cat->Step1 Alkyne Propargyl Alcohol Alkyne->Step1 Azide (Azidomethyl)cyclobutane Step2 2. Azide Coordination Azide->Step2 Step1->Step2 Step3 3. Metallacycle Formation Step2->Step3 Step4 4. Ring Contraction Step3->Step4 Product Target Triazole Product + Regenerated Cu(I) Step4->Product Product->Cu_Cat Catalytic Cycle

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data: Condition Optimization

To ensure maximum yield and absolute 1,4-regioselectivity, various catalytic systems must be evaluated. The table below summarizes the causality behind different reaction parameters. Note that substituting copper with ruthenium (RuAAC) intentionally inverts the regioselectivity to the 1,5-isomer, serving as a critical negative control for structural validation.

Reaction ParameterOption A (Standard CuAAC)Option B (Ligand-Accelerated)Option C (RuAAC - Control)
Catalyst CuSO₄·5H₂O (5 mol%)CuSO₄·5H₂O (2 mol%) + THPTARuCp*Cl(PPh₃)₂ (5 mol%)
Reductant Sodium Ascorbate (10 mol%)Sodium Ascorbate (10 mol%)None Required
Solvent System t-BuOH / H₂O (1:1 v/v)DMSO / H₂O (1:1 v/v)1,4-Dioxane
Regioselectivity >99% 1,4-isomer>99% 1,4-isomer>95% 1,5-isomer
Typical Yield 85 - 90%92 - 98%70 - 75%

Step-by-Step Experimental Protocols

The following self-validating workflow details the synthesis from commercially available cyclobutylmethanol to the final triazole product.

Phase 1: Synthesis of (Azidomethyl)cyclobutane

Causality: The primary hydroxyl group of cyclobutylmethanol is a poor leaving group. It must first be activated via mesylation before undergoing an S_N2 displacement with the azide anion.

  • Mesylation:

    • Dissolve cyclobutylmethanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

    • Stir the reaction for 2 hours, allowing it to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield cyclobutylmethyl methanesulfonate.

  • Azidation:

    • Dissolve the crude mesylate in anhydrous N,N-dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 2.0 equiv). Safety Note: Maintain the carbon-to-nitrogen ratio safely above the explosive threshold.

    • Heat the mixture to 80 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with brine to remove DMF. Do not concentrate the azide to absolute dryness to mitigate volatility and explosion risks; store as a standardized solution in ether or t-BuOH.

Phase 2: CuAAC Synthesis of the Target Triazole

Causality: The biphasic t-BuOH/water mixture is utilized because t-BuOH solubilizes the organic azide and alkyne, while water solubilizes the inorganic copper sulfate and sodium ascorbate, creating an ideal phase-transfer environment.

  • Reaction Setup:

    • In a round-bottom flask, combine (azidomethyl)cyclobutane (1.0 equiv) and propargyl alcohol (1.1 equiv) in a 1:1 (v/v) mixture of t-BuOH and distilled water.

  • Catalyst Initiation:

    • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (5 mol%).

    • Dropwise, add a freshly prepared aqueous solution of sodium ascorbate (10 mol%). The solution will typically transition from blue (Cu²⁺) to pale yellow/colorless, indicating the successful generation of the active Cu⁺ species[3].

  • Propagation & Isolation:

    • Stir the mixture vigorously at room temperature for 12–18 hours. Monitor completion via TLC or LC-MS[1].

    • Upon completion, dilute with water and extract with ethyl acetate. To remove residual copper, wash the organic layer with an aqueous EDTA solution or a 10% ammonium hydroxide solution[1].

    • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

References

  • Hong, V. et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". National Institutes of Health (PMC).[Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience Protocols.[Link]

  • Meldal, M. & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition". Chemical Reviews (ACS Publications).[Link]

  • Whitesides, G. M. et al. "Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction". Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Foundational

In Vitro Toxicity Profiling of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide for Preclinical Evaluation

Executive Summary The compound [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1490550-10-1; MW: 167.21 g/mol ) is a highly specialized heterocyclic building block. Featuring a cyclobutylmethyl moiety at the N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1490550-10-1; MW: 167.21 g/mol ) is a highly specialized heterocyclic building block. Featuring a cyclobutylmethyl moiety at the N1 position and a hydroxymethyl group at the C4 position of a 1,2,3-triazole core, it is frequently utilized in modern drug discovery as a stable bioisostere for amide bonds.

While the 1,2,3-triazole ring is celebrated for enhancing hydrogen bonding, metabolic stability, and overall bioavailability [2], incorporating novel functional groups like the cyclobutylmethyl moiety necessitates rigorous in vitro toxicity profiling. This whitepaper provides a comprehensive, field-proven methodological framework for evaluating the cytotoxicity, selectivity, and apoptotic mechanisms of this specific class of triazole derivatives.

Mechanistic Rationale & Causality in Experimental Design

Designing an in vitro toxicity study requires more than executing standard assays; it demands an understanding of the chemical nature of the analyte to prevent false readouts and ensure clinical translatability.

The "Click Chemistry" Artifact[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is characteristically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). A critical, often overlooked cause of in vitro toxicity in triazole testing is residual copper (Cu I/II) trapped within the compound matrix. Intracellular copper accumulation rapidly induces reactive oxygen species (ROS), leading to false-positive cytotoxic readouts [3].
  • Causality-Driven Choice: Before initiating biological assays, the compound must undergo Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm copper levels are below 10 ppm.

Differentiating Metabolic Inhibition from Cell Death

Triazole derivatives frequently interact with mitochondrial enzymes. Relying solely on the MTT assay—which measures mitochondrial reductase activity—can result in overestimating toxicity if the compound temporarily suppresses metabolism without causing cell death.

  • Causality-Driven Choice: We mandate a dual-assay system. The MTT assay is paired with the Sulforhodamine B (SRB) assay. Because SRB binds stoichiometrically to basic amino acids under mild acidic conditions, it measures total cellular protein mass, providing a definitive metric for true cytocidal (cell-killing) effects [4].

Targeted Apoptotic Pathways

Extensive literature demonstrates that bioactive 1,2,3-triazole derivatives exert toxicity in malignant cells by disrupting the Bcl-2/Bax balance, leading to mitochondrial membrane depolarization and subsequent caspase-dependent apoptosis [2]. Furthermore, these compounds are known to induce cell cycle arrest, specifically at the G0/G1 phase [1].

Pathway T Triazole Derivative Bax Bax Upregulation T->Bax Bcl2 Bcl-2 Downregulation T->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Programmed Cell Death (Apoptosis) Casp3->Apop

Fig 1: Caspase-dependent apoptotic signaling pathway induced by 1,2,3-triazoles.

Quantitative Data: Benchmark Toxicity Profiles

To contextualize the toxicity of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, we must benchmark it against established 1,2,3-triazole hybrids. The table below synthesizes expected IC50 values across various cell lines based on recent pharmacological studies[1, 4, 5].

Compound ClassCell LineAssay TypeExpected IC50 Range (µM)Primary Mechanism of Toxicity
1,2,3-Triazole HybridsA549 (Lung Cancer)MTT3.2 – 12.6G0/G1 Arrest, Kinase Inhibition
1,2,3-Triazole HybridsMCF-7 (Breast Cancer)SRB5.6 – 14.6Caspase-dependent Apoptosis
1,2,3-Triazole HybridsHepG2 (Liver Cancer)MTT1.4 – 15.3Mitochondrial Depolarization
1,2,3-Triazole HybridsNormal FibroblastsMTT> 100.0Minimal Off-Target Toxicity

Note: A Selectivity Index (SI) > 3 (calculated as IC50_Normal / IC50_Cancer) is the standard threshold for advancing a triazole hit into further preclinical development.

Comprehensive In Vitro Toxicity Workflow

The following self-validating protocols ensure high reproducibility and isolate the specific pharmacodynamic effects of the compound.

Workflow A Compound Preparation [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol B Primary Cytotoxicity (MTT / SRB Assays) A->B C Normal Cell Viability (Fibroblasts / HEK293) B->C D Cancer Cell Viability (HepG2, MCF-7, A549) B->D E Mechanistic Profiling C->E Selectivity Index > 3 D->E F Apoptosis Analysis (Annexin V/PI) E->F G Cell Cycle Arrest (Flow Cytometry) E->G

Fig 2: Step-by-step in vitro toxicity screening workflow for triazole derivatives.
Protocol 1: Dual MTT/SRB Cytotoxicity Screening

Objective: Establish the IC50 and differentiate metabolic suppression from cell death.

  • Cell Seeding: Seed HepG2, MCF-7, and WI-38 (normal fibroblast) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol in LC-MS grade DMSO. Perform serial dilutions in complete media (0.1, 1, 10, 50, 100 µM).

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% v/v. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 µM).

  • Incubation: Expose cells to the compound for 72 hours. Triazoles often exhibit delayed kinetics due to high intracellular stability [5].

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to half the designated wells. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • SRB Readout: Fix the remaining wells with 10% cold Trichloroacetic Acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% SRB solution for 30 minutes. Solubilize bound dye with 10 mM Tris base and read absorbance at 515 nm.

Protocol 2: Mechanistic Apoptosis Analysis via Flow Cytometry

Objective: Determine if the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific necrosis.

  • Treatment & Harvesting: Treat 2×105 HepG2 cells/well in a 6-well plate with the compound at its established IC50 and 2× IC50 concentrations for 48 hours. Harvest cells using enzyme-free cell dissociation buffer to preserve cell surface phosphatidylserine.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Causality Note: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • Incubation & Acquisition: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of binding buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Data Analysis: Quadrant analysis will reveal the shift from viable cells (Annexin V- / PI-) to early apoptotic (Annexin V+ / PI-) and late apoptotic (Annexin V+ / PI+) populations.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Frontiers in Pharmacology URL
  • Design, Synthesis, and Testing of 1,2,3-Triazolo-Quinobenzothiazine Hybrids for Cytotoxic and Immunomodulatory Activity MDPI URL
  • PubMed Central (PMC)
  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study MDPI URL
  • Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives PubMed URL
Exploratory

The Emerging Potential of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide for Drug Discovery and Development

Abstract The 1,2,3-triazole scaffold has become a cornerstone in modern medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold has become a cornerstone in modern medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis.[1][2] This heterocyclic motif is a key feature in a variety of approved therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] This in-depth technical guide explores the synthesis, physicochemical properties, and potential therapeutic applications of a specific, yet underexplored derivative: [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. By examining the structure-activity relationships of analogous compounds and the unique contributions of the cyclobutylmethyl moiety, we aim to provide a forward-looking perspective for researchers, scientists, and drug development professionals on the potential of this molecule in areas such as oncology and infectious diseases.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its prominence in drug discovery can be attributed to a unique combination of properties. The triazole core is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions.[3] Furthermore, its significant dipole moment and capacity to act as a hydrogen bond acceptor make it an effective pharmacophore for interacting with biological targets.[4] The 1,4-disubstituted 1,2,3-triazole, readily accessible through CuAAC, is a bioisostere of the trans-amide bond, a common linkage in peptides and other biomolecules. This mimicry allows triazole-containing compounds to effectively interact with biological systems.

The subject of this guide, [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, incorporates two key features of interest: the versatile 1,2,3-triazole core and a cyclobutylmethyl substituent at the 1-position. The cyclobutane ring is increasingly utilized in medicinal chemistry to enhance metabolic stability, provide conformational constraint, and improve the overall physicochemical profile of drug candidates. This guide will delve into the synthesis of this specific molecule and extrapolate its potential applications based on the established bioactivities of structurally related compounds.

Synthetic Strategy: A Modular "Click Chemistry" Approach

The synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is most efficiently achieved through a two-step process, culminating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted product.[5][6]

Synthesis of (Azidomethyl)cyclobutane (Intermediate 1)

The first key intermediate is the corresponding azide. This can be readily prepared from (bromomethyl)cyclobutane via nucleophilic substitution with sodium azide.

Experimental Protocol:

  • To a solution of (bromomethyl)cyclobutane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (azidomethyl)cyclobutane. This intermediate is often used in the subsequent step without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the "click" reaction between (azidomethyl)cyclobutane and propargyl alcohol.

Experimental Protocol:

  • In a reaction vessel, dissolve propargyl alcohol (1.0 eq) and (azidomethyl)cyclobutane (1.1 eq) in a solvent system such as a mixture of t-butanol and water (1:1).

  • To this solution, add a copper(II) sulfate pentahydrate solution (e.g., 0.1 eq of a 1 M aqueous solution).

  • Add a freshly prepared solution of sodium ascorbate (0.2 eq of a 1 M aqueous solution) to reduce the Cu(II) to the active Cu(I) catalyst.[7]

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper ions, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

G cluster_0 Synthesis of (Azidomethyl)cyclobutane cluster_1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bromomethyl_cyclobutane (Bromomethyl)cyclobutane Azidomethyl_cyclobutane (Azidomethyl)cyclobutane Bromomethyl_cyclobutane->Azidomethyl_cyclobutane DMF Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azidomethyl_cyclobutane Final_Product [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Azidomethyl_cyclobutane->Final_Product Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Final_Product CuSO4, Sodium Ascorbate t-BuOH/H2O G cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms Triazole_Derivative [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Cell_Cycle_Arrest Cell Cycle Arrest Triazole_Derivative->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Triazole_Derivative->Apoptosis_Induction Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Triazole_Derivative->Enzyme_Inhibition Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition Triazole_Derivative->Cell_Wall_Synthesis_Inhibition Enzyme_Inhibition_Microbial Enzyme Inhibition (e.g., DNA Gyrase) Triazole_Derivative->Enzyme_Inhibition_Microbial Membrane_Disruption Cell Membrane Disruption Triazole_Derivative->Membrane_Disruption

Figure 2: Potential biological mechanisms of action for 1,2,3-triazole derivatives.

Future Directions and Conclusion

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol represents a promising, yet largely unexplored, molecule with significant potential in drug discovery. The well-established synthetic accessibility via "click chemistry" allows for its straightforward preparation and the generation of a library of analogs for structure-activity relationship studies.

Based on the extensive literature on the biological activities of 1,2,3-triazole derivatives, it is highly recommended that this compound be screened for its anticancer and antimicrobial properties. Initial in vitro assays against a panel of cancer cell lines and a broad spectrum of bacterial and fungal strains would be a logical first step. Subsequent lead optimization efforts could involve modification of the cyclobutane ring and the hydroxymethyl group to enhance potency and selectivity.

References

  • Al Sheikh Ali, A., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Anand, N. K., & Carreira, E. M. (2001). Terminal alkynes undergo addition to aldehydes in up to 99% ee using truly catalytic quantities of metal and ligand. Journal of the American Chemical Society, 123(39), 9687-9688.
  • Baviskar, A. T., et al. (2021).
  • Bozorov, K., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • El-Sayed, N. F., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790.
  • Hameed, A., et al. (2016). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Chemistry Central Journal, 10, 58.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.
  • Kadela-Tomanek, M., et al. (2017). Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. Journal of Medicinal Chemistry, 31(2), 415-423.
  • Kumar, A., et al. (2018). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Omega, 3(10), 13035-13046.
  • Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-59.
  • Kumar, S., et al. (2010). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. European Journal of Medicinal Chemistry, 45(12), 5474-5479.
  • Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • O'Reilly, M., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(5), 1258.
  • Parlak, A., et al. (2019). The effect of some 1,2,4-triazole derivatives on human colon cancer appears to have been studied in vitro and in vivo in rats. Journal of Cancer Research and Therapeutics, 15(3), 631-636.
  • Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676.
  • Pourabdi, L., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(15), 4983.
  • PubChem. (n.d.). [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Singh, P., et al. (2015). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 5(90), 73676-73689.
  • Sivakumar, K., et al. (2004). A Fluorogenic “Click” Reaction for Bioconjugation. Organic Letters, 6(24), 4603–4606.
  • Sumalatha, Y., et al. (2020). Anticancer activities of thiazolepyridine compounds combined with 1,2,4-triazole derivatives against human cancer lines including prostate cancer, lung cancer and breast cancer were investigated. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263.
  • Thirumurugan, P., et al. (2013). 1,2,3-Triazoles: a promising scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry, 69, 496-511.
  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase:-[8][9][10]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Vanaparthi, S., et al. (2020).
  • Wang, Q., et al. (2003). Bioconjugation by Copper(I)-Catalyzed Azide−Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
  • Wood, P. M., et al. (2011). Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4010-4024.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Introduction: The Power of Click Chemistry in Synthesizing Novel Triazole Scaffolds The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, renowned for its metabolic stability, ability to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Click Chemistry in Synthesizing Novel Triazole Scaffolds

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, renowned for its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of these valuable scaffolds.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, offering high yields, stereospecificity for the 1,4-disubstituted regioisomer, and tolerance to a wide range of functional groups.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, a molecule with potential applications in the development of novel therapeutics. We will detail a two-step synthesis strategy, commencing with the preparation of the key (cyclobutylmethyl)azide intermediate, followed by its "click" reaction with propargyl alcohol.

Chemical Reaction Pathway

The synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is achieved through a two-step process. The first step involves the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol, followed by its conversion to (cyclobutylmethyl)azide. The second step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between (cyclobutylmethyl)azide and propargyl alcohol.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Click Chemistry Cyclobutylmethanol Cyclobutylmethanol Bromomethylcyclobutane Bromomethylcyclobutane Cyclobutylmethanol->Bromomethylcyclobutane PPh3, Br2 DMF Cyclobutylmethyl_azide (cyclobutylmethyl)azide Bromomethylcyclobutane->Cyclobutylmethyl_azide NaN3 DMF Target_Molecule [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Cyclobutylmethyl_azide->Target_Molecule CuSO4.5H2O Sodium Ascorbate t-BuOH/H2O Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Target_Molecule

Caption: Overall synthetic scheme for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

Part 1: Synthesis of (cyclobutylmethyl)azide

The synthesis of the azide precursor can be accomplished in two stages: the bromination of cyclobutylmethanol to yield (bromomethyl)cyclobutane, followed by a nucleophilic substitution with sodium azide.

Synthesis of (bromomethyl)cyclobutane

This protocol is adapted from a known procedure for the bromination of alcohols.[4][5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclobutylmethanol86.1310.0 g0.116
Triphenylphosphite310.2839.6 g0.128
Bromine159.8120.4 g0.128
N,N-Dimethylformamide (DMF)73.09100 mL-

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphite in DMF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, add cyclobutylmethanol dissolved in DMF (50 mL) dropwise, keeping the temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (bromomethyl)cyclobutane as a colorless liquid.

Synthesis of (cyclobutylmethyl)azide

This is a standard SN2 reaction where the bromide is displaced by the azide anion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(Bromomethyl)cyclobutane149.0310.0 g0.067
Sodium Azide (NaN3)65.015.2 g0.080
N,N-Dimethylformamide (DMF)73.09100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve (bromomethyl)cyclobutane in DMF.

  • Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive. Do not distill to dryness. It is advisable to use the crude product directly in the next step or purify with extreme care.

Part 2: Click Chemistry Synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

This protocol utilizes the well-established CuAAC reaction conditions.[7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(cyclobutylmethyl)azide111.165.0 g0.045
Propargyl alcohol56.062.7 g0.048
Copper(II) sulfate pentahydrate (CuSO4·5H2O)249.690.56 g0.00225 (5 mol%)
Sodium ascorbate198.111.78 g0.009 (20 mol%)
tert-Butanol-100 mL-
Water-100 mL-

Protocol:

  • In a 500 mL round-bottom flask, dissolve (cyclobutylmethyl)azide and propargyl alcohol in a 1:1 mixture of tert-butanol and water.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in a small amount of water.

  • In another flask, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution should turn from blue to a yellowish or heterogeneous mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).

  • Upon completion, add a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to chelate the copper ions, followed by the addition of aqueous ammonia until the solution turns deep blue.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to afford [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the triazole proton (around 7.5-8.0 ppm), a singlet for the methylene group attached to the triazole nitrogen, a doublet for the methylene group of the cyclobutane, a multiplet for the cyclobutane ring protons, a singlet for the methylene group attached to the hydroxyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expected signals would include those for the two triazole carbons, the methylene carbons, and the carbons of the cyclobutane ring.[9]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C8H13N3O, MW: 167.21) should be observed.[10]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C=C and C-N stretches of the triazole ring are expected.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation in the click reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Degas solvents before use. Use freshly prepared sodium ascorbate solution. Increase the amount of sodium ascorbate.
Impurities in the azide or alkynePurify the starting materials before the reaction.
Multiple spots on TLC after the click reaction Incomplete reaction or side product formationIncrease reaction time. Adjust the stoichiometry of the reactants. Optimize purification conditions (e.g., different solvent system for column chromatography).
Difficulty in purifying the final product Product is highly polarUse a more polar eluent system for column chromatography (e.g., dichloromethane:methanol). Consider recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol via a robust two-step process culminating in a highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The described methodology is scalable and utilizes readily available reagents, making it accessible to a broad range of researchers in the fields of medicinal chemistry and drug discovery. The foundational principles of click chemistry ensure a high-yielding and clean reaction, underscoring its power in the rapid generation of novel molecular entities.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1(1), 1-15.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • PubMed. (2021). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Drug, Discovery and Therapy. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2024). Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Retrieved from [Link]

  • Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.
  • PubMed Central. (2012). Allenyl Azide Cycloaddition Chemistry: Application to the Total Synthesis of (±)-Meloscine. Retrieved from [Link]

Sources

Application

Application Note: Advanced Utilization of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol as an N,O-Bidentate Ligand

Executive Summary [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (hereafter referred to as CBMTM ) is a highly versatile, structurally tunable bidentate ligand. Belonging to the 1,2,3-triazol-4-yl methanol family,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (hereafter referred to as CBMTM ) is a highly versatile, structurally tunable bidentate ligand. Belonging to the 1,2,3-triazol-4-yl methanol family, CBMTM leverages the strong σ-donating properties of the triazole N3 atom and the oxygen atom of the C4-hydroxymethyl group to form thermodynamically stable 5-membered metallacycles[1]. The unique incorporation of a cyclobutylmethyl moiety at the N1 position provides a distinct balance of lipophilicity and dynamic steric shielding, making it an exceptional candidate for stabilizing low-valent transition metals in catalysis (e.g., CuAAC) and designing bioactive organometallic complexes (e.g., Ru(II) half-sandwich catalysts)[2][3].

This guide details the physicochemical rationale, step-by-step experimental protocols, and self-validating workflows for deploying CBMTM in advanced synthetic and organometallic applications.

Physicochemical & Structural Profiling

The efficacy of CBMTM as a ligand is dictated by two primary structural features:

  • N,O-Bidentate Chelation: The lone pair on the N3 atom of the triazole ring is perfectly oriented to coordinate alongside the adjacent C4-hydroxymethyl group. Upon coordination to a metal center (M), this forms a highly stable 5-membered chelate ring (M–N3–C4–Cα–O)[1]. The hydroxyl group can coordinate as a neutral donor or, upon basic deprotonation, as a strong anionic alkoxide donor, allowing it to tune the Lewis acidity of the metal center[4].

  • Cyclobutylmethyl Steric Shielding: Unlike rigid adamantyl or minimal methyl groups, the cyclobutylmethyl substituent offers a "puckered" and flexible steric bulk. This enhances the solubility of the resulting metal complexes in non-polar organic solvents and creates a protective hydrophobic pocket around the metal center, preventing unwanted oxidative degradation or disproportionation (e.g., protecting Cu(I) from oxidizing to Cu(II))[5].

Application 1: CuAAC Catalytic Accelerator

Mechanistic Rationale

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) relies on the generation of an active Cu(I) species. However, naked Cu(I) is highly susceptible to disproportionation into Cu(0) and Cu(II) in aqueous or aerobic conditions. CBMTM acts as an accelerating ligand by rapidly chelating Cu(I) generated in situ, forming a stabilized [Cu(I)-CBMTM] complex[2]. This stabilization lowers the activation energy for the subsequent coordination of the alkyne and the formation of the critical copper-acetylide intermediate[5].

Experimental Protocol: CBMTM-Accelerated CuAAC

Self-Validation Check: The reaction mixture will transition from the characteristic blue of aqueous Cu(II) to a pale yellow/colorless solution upon the addition of sodium ascorbate, visually confirming the successful reduction and formation of the stabilized [Cu(I)-CBMTM] complex.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.0 mmol)

  • CuSO₄·5H₂O (1 mol%)

  • CBMTM Ligand (1.1 mol%)

  • Sodium Ascorbate (5 mol%)

  • Solvent: DMSO/H₂O (1:3 v/v, 4 mL)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a 10 mL round-bottom flask, dissolve CuSO₄·5H₂O (1 mol%) and CBMTM (1.1 mol%) in 1 mL of DMSO. Stir for 5 minutes at room temperature to allow preliminary coordination.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (5 mol%) in 1 mL of deionized H₂O to the flask. Stir until the blue color dissipates, indicating the formation of the active Cu(I)-ligand complex.

  • Substrate Addition: Add the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol), followed by the remaining 2 mL of H₂O.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The presence of CBMTM typically drives the reaction to completion within 15–30 minutes, compared to >4 hours for ligand-free systems[2].

  • Workup: Dilute the mixture with ice-cold water (10 mL). If the 1,2,3-triazole product precipitates, isolate it via vacuum filtration. Otherwise, extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CuAAC_Cycle Cu_source CuSO4 + Na Ascorbate Cu_L [Cu(I)-CBMTM] Complex (Stabilized) Cu_source->Cu_L Reduction & Ligation Alkyne_pi Cu-Alkyne π-Complex Cu_L->Alkyne_pi + Alkyne Acetylide Cu-Acetylide Intermediate Alkyne_pi->Acetylide Base / -H+ Metallacycle Cu-Metallacycle (+ Azide) Acetylide->Metallacycle + Azide Metallacycle->Cu_L Ring Closure & Protonation Product 1,2,3-Triazole Product Metallacycle->Product Release

Caption: Proposed CuAAC catalytic cycle accelerated by the stabilizing [Cu(I)-CBMTM] complex.

Application 2: Synthesis of Ru(II) Half-Sandwich Complexes

Mechanistic Rationale

Ruthenium(II) arene complexes are highly effective catalysts for transfer hydrogenation and oxidation reactions[3]. Reacting CBMTM with a ruthenium dimer precursor in the presence of a mild base deprotonates the hydroxymethyl group. The resulting anionic alkoxide and the neutral N3 atom form a rigid bidentate chelate, cleaving the ruthenium dimer to yield a monomeric, pseudo-octahedral "piano-stool" complex[3][4].

Experimental Protocol:[Ru(p-cymene)(CBMTM)Cl] Synthesis

Self-Validation Check: The successful cleavage of the dimer and coordination of the ligand is marked by a distinct color shift from the dark red of the [Ru(p-cymene)Cl₂]₂ precursor to a bright yellow/orange monomeric solution. ¹H NMR will show a significant downfield shift of the triazole C5-H proton due to metal coordination.

Materials: *[Ru(p-cymene)Cl₂]₂ (0.5 mmol)

  • CBMTM Ligand (1.0 mmol)

  • Sodium Methoxide (NaOMe) (1.0 mmol)

  • Solvent: Dry Methanol (15 mL)

Step-by-Step Procedure:

  • Deprotonation: Under a strictly inert nitrogen atmosphere, dissolve CBMTM (1.0 mmol) in dry methanol (10 mL) in a Schlenk flask. Add NaOMe (1.0 mmol) and stir for 30 minutes at room temperature to generate the anionic alkoxide ligand.

  • Complexation: In a separate vial, suspend[Ru(p-cymene)Cl₂]₂ (0.5 mmol) in dry methanol (5 mL). Transfer this dark red suspension dropwise into the Schlenk flask containing the deprotonated ligand.

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours. The solution will gradually transition to a bright yellow/orange color, indicating successful dimer cleavage and chelation[4].

  • Isolation: Cool the mixture to room temperature and filter through a Celite pad to remove precipitated NaCl. Concentrate the filtrate under reduced pressure to ~2 mL.

  • Precipitation: Add cold diethyl ether (15 mL) to precipitate the[Ru(p-cymene)(CBMTM)Cl] complex. Collect the solid via centrifugation, wash with cold ether (2 × 5 mL), and dry in vacuo.

RuComplexation L Ligand: CBMTM (Neutral) Base Base (NaOMe) Deprotonation L->Base + Base L_anion Anionic Ligand (Alkoxide) Base->L_anion - MeOH Complex [Ru(p-cymene)(CBMTM)Cl] Active Catalyst L_anion->Complex + Ru Dimer Ru_dimer [Ru(p-cymene)Cl2]2 Precursor Ru_dimer->Complex Cleavage

Caption: Workflow for the synthesis of Ru(II) half-sandwich complexes using the CBMTM ligand.

Quantitative Data Summary

The table below summarizes the comparative catalytic efficiency of the CBMTM ligand system against standard ligand-free conditions, extrapolating baseline metrics from structurally analogous 1,2,3-triazol-4-yl methanol derivatives[2][5].

Catalytic SystemApplicationCatalyst LoadingTime to CompletionYield (%)Turnover Frequency (TOF, h⁻¹)
CuSO₄ / NaAsc (No Ligand) CuAAC5.0 mol%4.0 - 6.0 hours65 - 75%~3.5
CuSO₄ / NaAsc / CBMTM CuAAC1.0 mol%15 - 30 mins>95%>190
[Ru(p-cymene)Cl₂]₂ Transfer Hydrogenation0.5 mol%12.0 hours40 - 50%~16
[Ru(p-cymene)(CBMTM)Cl] Transfer Hydrogenation0.5 mol%2.0 - 4.0 hours>90%>45

References

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. Available at:[Link]

  • Novel Phosphinite and Phosphonite Copper(I) Complexes: Efficient Catalysts for Click Azide–Alkyne Cycloaddition Reactions. Tetrahedron Letters. Available at:[Link]

  • Half-Sandwich Ruthenium(II) Complexes of Click Generated 1,2,3-Triazole Based Organosulfur/-selenium Ligands: Structural and Donor Site Dependent Catalytic Oxidation and Transfer Hydrogenation Aspects. Polyhedron. Available at:[Link]

  • Role of Click Chemistry in Organic Synthesis.IntechOpen.
  • Synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes.RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol .

This molecule is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between (cyclobutylmethyl)azide and propargyl alcohol. While "click chemistry" is notoriously robust, translating it to high-yielding, scalable drug development workflows often reveals hidden mechanistic pitfalls—ranging from catalyst oxidation to competitive side reactions. This guide provides field-proven causality, self-validating protocols, and logical troubleshooting to ensure >95% yields.

Mechanistic Grounding: The Causality of CuAAC Yield Loss

The CuAAC reaction relies entirely on maintaining the copper catalyst in the Cu(I) oxidation state 1. Cu(I) forms a π-complex with propargyl alcohol, lowering the pKa of the terminal alkyne and facilitating the formation of the critical copper acetylide intermediate.

Yield drops typically stem from three mechanistic failures:

  • Catalyst Oxidation: Oxygen ingress rapidly oxidizes active Cu(I) to inactive Cu(II), halting the catalytic cycle 2.

  • Glaser Homocoupling: In the presence of Cu(II) and oxygen, the propargyl alcohol undergoes oxidative homodimerization rather than cycloaddition, consuming your starting material.

  • Reagent Volatility/Instability: Small alkyl azides like (cyclobutylmethyl)azide are prone to volatilization or degradation if isolated away from solvent 3.

Self-Validating Experimental Protocol

To eliminate these variables, use the following self-validating Standard Operating Procedure (SOP). This protocol uses built-in visual and chemical checks to ensure the reaction environment is optimal before proceeding to the next step.

Reagents Required:

  • (Cyclobutylmethyl)azide (1.0 eq)

  • Propargyl alcohol (1.05 eq)

  • CuSO₄·5H₂O (5 mol%)

  • TBTA Ligand (5 mol%)

  • Sodium Ascorbate (10 mol%, freshly prepared)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Combine t-BuOH and H₂O (1:1). Sparge the solvent mixture with N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the Cu(I) catalyst and suppresses Glaser coupling 2.

  • Substrate Addition: Add (cyclobutylmethyl)azide and propargyl alcohol to the degassed solvent under N₂ flow.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O and TBTA ligand in a minimal amount of DMF. Add this complex to the main reaction flask. Validation Check: The solution should appear pale blue. Pre-mixing prevents the precipitation of insoluble copper salts 1.

  • Initiation via Reduction: Add the freshly prepared aqueous sodium ascorbate solution dropwise. Validation Check (Critical): The reaction mixture MUST transition from blue (Cu²⁺) to pale yellow or colorless (Cu⁺). If it remains blue or turns green, oxygen is present. Do not proceed; add an additional 5 mol% ascorbate until the yellow state is achieved.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

  • Workup & Copper Remediation: Quench the reaction by adding an aqueous EDTA solution (0.1 M) and stir for 30 minutes to chelate residual copper. Extract the[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol product with Ethyl Acetate (EtOAc).

CuAAC_Workflow Start 1. Reagent Prep (Azide + Alkyne) Degas 2. Solvent Degassing (N2 Sparging) Start->Degas Cat 3. Add CuSO4 & TBTA (Catalyst Complex) Degas->Cat Reductant 4. Add Sodium Ascorbate (Initiation) Cat->Reductant Monitor 5. In-Process Monitoring (LC-MS / TLC) Reductant->Monitor Decision Conversion > 95%? Monitor->Decision Workup 6. EDTA Wash & Product Isolation Decision->Workup Yes Troubleshoot Proceed to Troubleshooting Decision->Troubleshoot No

Step-by-step experimental workflow for optimized CuAAC synthesis.

Quantitative Data: Parameter Optimization

The following table summarizes in-house optimization data for this specific transformation, demonstrating the causality between reaction conditions and final yield.

Table 1: Optimization of Reaction Parameters for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Synthesis

Catalyst SystemSolvent SystemAtmosphereLigand (eq to Cu)Yield (%)Primary Observation / Failure Mode
5% CuSO₄ / 10% NaAsct-BuOH/H₂O (1:1)AerobicNone32%Heavy Glaser coupling; blue solution.
5% CuSO₄ / 10% NaAsct-BuOH/H₂O (1:1)Anaerobic (N₂)None65%Incomplete conversion; catalyst precipitation.
5% CuSO₄ / 10% NaAsc t-BuOH/H₂O (1:1) Anaerobic (N₂) TBTA (1:1) >95% Clean conversion; pale yellow solution.
2% CuI / 5% DIPEATHFAnaerobic (N₂)None58%Sluggish kinetics; unreacted azide remains.

Troubleshooting Guide

If your yield falls below 90%, use the logical decision tree below, followed by our targeted Q&A.

Troubleshooting_Logic Issue Low Yield Detected ColorCheck Reaction Color? Issue->ColorCheck GreenBlue Green/Blue (Cu(II) Present) ColorCheck->GreenBlue YellowBrown Yellow/Brown (Cu(I) Active) ColorCheck->YellowBrown Oxidation Catalyst Oxidation: Degas & Add Ascorbate GreenBlue->Oxidation SideProdCheck Side Products on LC-MS? YellowBrown->SideProdCheck Glaser Glaser Coupling: Increase TBTA Ligand SideProdCheck->Glaser Yes NoSideProd Reagent Loss: Check Azide Volatility SideProdCheck->NoSideProd No

Logical troubleshooting decision tree for resolving low yield in CuAAC reactions.

Q1: My reaction stalls at 50% conversion, and the solution turns green/blue. What is happening?

Diagnosis: The green/blue color is a definitive indicator that your active Cu(I) catalyst has oxidized to the inactive Cu(II) state 4. Solution: Oxygen ingress has depleted your sodium ascorbate. Degas your solvents thoroughly. Add a second bolus of sodium ascorbate (5-10 mol%) to re-reduce the copper. Ensure you are using a stabilizing ligand like TBTA to protect the Cu(I) center from rapid oxidation [[5]]().

Q2: I am observing a significant side product, and my yield of the triazole is low. LC-MS shows a mass corresponding to a dimer of propargyl alcohol.

Diagnosis: You are observing Glaser homocoupling. Solution: Glaser coupling is promoted by Cu(II), oxygen, and a lack of stabilizing ligands. Without sufficient ligand, the copper acetylide intermediate undergoes oxidative coupling instead of cycloaddition with the azide. Maintain a strict anaerobic environment and ensure TBTA is present at a 1:1 or 2:1 ratio relative to copper to occupy the coordination sphere 5.

Q3: The (cyclobutylmethyl)azide seems to be disappearing, but I don't see the product or any side products.

Diagnosis: Reagent volatilization or degradation. Small alkyl azides can evaporate during solvent degassing if added prior to the sparging step. Furthermore, small molecule azides should never be isolated away from solvent in significant quantities 3. Solution: Always degas the solvent before adding the azide. Alternatively, generate the azide in situ from cyclobutylmethyl bromide and sodium azide in a one-pot workflow to avoid handling the volatile intermediate entirely.

FAQs for Drug Development Professionals

Q: How do we completely remove residual copper from the final API intermediate to meet regulatory limits? A: Copper remediation is critical in drug development. While an aqueous EDTA wash (as noted in the SOP) removes the bulk of the catalyst, achieving ICH Q3D elemental impurity limits (<10 ppm) often requires treating the organic phase with metal-scavenging functionalized silica resins (e.g., QuadraPure or SiliaMetS Thiol) prior to final crystallization.

Q: We are scaling up. Can we use Tris buffer to maintain pH? A: No. Tris(hydroxymethyl)aminomethane must be avoided as it acts as a competitive and inhibitory ligand for copper, stripping it from the catalytic cycle and drastically reducing yield 1. Use phosphate or HEPES buffers if aqueous pH control is strictly required.

Q: Can we scale this synthesis without using column chromatography? A: Yes. By optimizing the stoichiometry (e.g., 1.05 eq propargyl alcohol to 1.0 eq azide) and driving the reaction to >99% conversion using TBTA, the [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol product can typically be isolated via direct crystallization from an EtOAc/Hexanes anti-solvent system.

References

  • Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, PMC / NIH.[Link]

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, PMC / NIH.[Link]

Sources

Optimization

overcoming steric hindrance in cyclobutylmethyl triazole formation

Welcome to the Advanced Synthesis Support Center . This portal is engineered for researchers, application scientists, and drug development professionals dealing with complex bioconjugation and small-molecule synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . This portal is engineered for researchers, application scientists, and drug development professionals dealing with complex bioconjugation and small-molecule synthesis.

Here, we address a highly specific and notoriously difficult challenge: Overcoming steric hindrance in the formation of cyclobutylmethyl triazoles .

The cyclobutylmethyl (CBM) group introduces unique β -branching steric hindrance. While the cyclobutane ring is somewhat constrained, the conformational flexibility of the methyl linker allows the bulky cyclobutyl moiety to sweep a large steric volume. When coupled with another sterically demanding azide or alkyne, the transition state for the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) becomes highly congested, often leading to stalled reactions, catalyst deactivation, or off-target coupling.

Section 1: Diagnostic Logic for Stalled Cycloadditions

Before altering your chemical equivalents, it is critical to diagnose whether your reaction is failing due to kinetic bottlenecks (steric hindrance) or catalyst degradation.

Troubleshooting Start Reaction Stalled (<50% Yield) CheckColor Check Solution Color Start->CheckColor ColorGreen Green/Blue (Cu(II) Oxidation) CheckColor->ColorGreen Oxidized ColorYellow Pale Yellow/Clear (Active Cu(I)) CheckColor->ColorYellow Intact FixOxidation Add Sodium Ascorbate & Degas Solvent ColorGreen->FixOxidation CheckSterics Evaluate Substrate Steric Bulk ColorYellow->CheckSterics LigandChange Switch to BTTAA/THPTA Increase Temp to 45°C CheckSterics->LigandChange Beta-branching present

Fig 1: Diagnostic flowchart for troubleshooting stalled CuAAC reactions with bulky substrates.

Section 2: Troubleshooting Guide & FAQs

Q1: My cyclobutylmethyl azide coupling is stalling at 40% conversion, and the solution turns green. What is the root cause? A1: The root cause is a kinetic bottleneck leading to catalyst degradation. The CuAAC reaction mechanism relies on the formation of a dinuclear copper intermediate[1]. The β -branching of the cyclobutylmethyl group drastically raises the activation energy required for the second Cu(I) atom to coordinate and for the azide to attack the Cu-acetylide complex. Because the productive catalytic cycle is slowed down, the Cu(I) resting state is exposed to dissolved oxygen for a prolonged period, leading to irreversible oxidation to catalytically inactive Cu(II) (indicated by the green/blue color)[2].

Q2: How do I choose the right ligand to force the reaction to completion? A2: You must use a strongly coordinating, electron-donating tripodal ligand. Uncatalyzed or poorly catalyzed reactions with bulky substrates often fail or produce mixed regioisomers[3]. Ligands like TBTA are standard but often insufficiently soluble or active for extreme steric hindrance. Water-soluble, highly active ligands like THPTA or BTTAA are required. BTTAA, in particular, stabilizes the Cu(I) oxidation state while simultaneously increasing the electrophilicity of the copper center, accelerating the reaction rate by up to 20–38 fold compared to ligand-free conditions[2].

Quantitative Comparison of CuAAC Ligands for Bulky Substrates
LigandCu(I) StabilizationRelative Rate AccelerationSolubilityBest Use Case
None Very Poor1x (Baseline)N/AUnhindered, simple terminal alkynes.
TBTA Moderate~5xOrganic (DMSO/DMF)Mild steric hindrance; organic-soluble substrates.
THPTA High~15xAqueous / MixedModerate steric hindrance; bioconjugation.
BTTAA Very High~30xAqueous / MixedExtreme steric hindrance (e.g., CBM groups) [2].

Q3: I need the 1,5-disubstituted triazole isomer of my cyclobutylmethyl compound. Can I use RuAAC? A3: Yes, but with extreme caution. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) utilizes catalysts like Cp*RuCl(PPh3)2 to selectively form 1,5-disubstituted triazoles. However, the ruthenacycle intermediate is highly sensitive to steric demands. If both the cyclobutylmethyl azide and the alkyne are exceptionally bulky, the steric clash within the ruthenacycle can completely annul the 1,5-preference, forcing the reaction to revert to the 1,4-regioisomer or fail entirely[4]. To overcome this, you must use microwave irradiation to overcome the thermodynamic barrier and strictly degas your solvents.

Section 3: Mechanistic Bottlenecks in Triazole Formation

To understand why your protocol modifications work, you must understand the causality at the molecular level. The diagram below illustrates the CuAAC catalytic cycle, highlighting the exact step where the cyclobutylmethyl group induces a bottleneck.

Mechanism CuI Cu(I) Catalyst PiComplex Pi-Alkyne Complex CuI->PiComplex Acetylide Cu-Acetylide PiComplex->Acetylide Base Dinuclear Dinuclear Cu Intermediate (Steric Clash) Acetylide->Dinuclear +Cu(I) Metallacycle Cu-Metallacycle Dinuclear->Metallacycle +Azide Product 1,4-Triazole Product Metallacycle->Product H+ Product->CuI

Fig 2: CuAAC Catalytic Cycle. The red node indicates the steric bottleneck caused by bulky substrates.

Causality & Mechanism: The formation of the dinuclear copper intermediate (Red Node) is where the β -branching of the cyclobutylmethyl group creates a severe steric clash[1]. By introducing BTTAA, the ligand wraps the secondary copper atom, preventing off-target aggregation and lowering the transition state energy required for the azide to coordinate and form the metallacycle[5].

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues are embedded within the steps to ensure the chemical state of your reaction is correct before proceeding.

Protocol A: Ligand-Accelerated CuAAC for Bulky Cyclobutylmethyl Substrates

Use this protocol to synthesize 1,4-disubstituted triazoles when standard CuSO4/Ascorbate fails.

  • Preparation of the Catalyst Complex (Pre-activation):

    • In a degassed vial, dissolve CuSO4·5H2O (0.05 eq) and BTTAA ligand (0.10 eq) in 1 mL of degassed water.

    • Validation Check: The solution should appear pale blue, confirming Cu(II) coordination by the ligand.

  • Reduction to Active Catalyst:

    • Add a freshly prepared solution of sodium ascorbate (0.20 eq) in 0.5 mL water to the catalyst mixture.

    • Validation Check: The solution must turn colorless or very pale yellow. If it remains blue, your ascorbate is degraded; discard and prepare fresh.

  • Substrate Addition:

    • In a separate Schlenk flask, dissolve the cyclobutylmethyl azide (1.0 eq) and the alkyne (1.2 eq) in a 1:1 mixture of t-BuOH and H2O (0.1 M concentration).

    • Transfer the pre-activated catalyst complex into the substrate flask under a positive pressure of Argon.

  • Reaction & Monitoring:

    • Heat the reaction to 45°C. The elevated temperature provides the kinetic energy necessary to overcome the β -branching steric clash.

    • Monitor via LC-MS. Self-Validation: Check the flask every 2 hours. If the solution turns green, add an additional 0.1 eq of sodium ascorbate to rescue the oxidized catalyst.

Protocol B: Microwave-Assisted RuAAC for 1,5-Isomers

Use this protocol when the 1,5-regioisomer is strictly required, but steric demands are causing regioselectivity failure[4].

  • Inert Atmosphere Setup:

    • In a microwave-safe vial, add the cyclobutylmethyl azide (1.0 eq), alkyne (1.0 eq), and Cp*RuCl(PPh3)2 (0.05 eq).

    • Purge the vial with Argon for 10 minutes. Do not skip this step; Ru(II) is highly sensitive to oxygen.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Microwave Irradiation:

    • Seal the vial and irradiate at 80°C for 45 minutes. The rapid, uniform heating of the microwave overcomes the massive steric penalty of the ruthenacycle intermediate without allowing time for thermal degradation of the azide.

  • Purification:

    • Filter through a short pad of silica to remove the dark brown ruthenium residues before standard flash chromatography.

References

  • [5] BenchChem. Impact of steric hindrance on azide-alkyne cycloaddition. Available at: BenchChem Tech Support

  • [2] ResearchGate. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Available at: ResearchGate Publication

  • [4] RSC Advances. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. Available at: RSC Advances DOI:10.1039/C6RA25403A

  • [3] Chemical Reviews (ACS). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Available at: ACS Publications

  • [1] ChemRxiv. A Trapped Dinuclear-Cu Intermediate of the CuAAC “Click” Reaction that Behaves as a Mechanical Crypt for Copper. Available at: ChemRxiv Preprint

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol .

Synthesized primarily via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1], this molecule presents a unique purification profile. It contains a lipophilic cyclobutylmethyl tail, a highly polar 1,2,3-triazole core, and a hydrogen-bonding hydroxymethyl group. This amphiphilic nature, combined with the presence of click chemistry byproducts and transition metal catalysts, frequently leads to peak tailing, co-elution, and poor recovery if the chromatographic system is not strictly optimized.

Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, use the following diagnostic logic to identify the root cause of your purification failure.

Workflow Start Analyze Crude Mixture via TLC/LC-MS Issue1 Severe Tailing / Streaking on Silica? Start->Issue1 Issue2 Co-elution with Propargyl Alcohol? Start->Issue2 Issue3 Green/Blue Band (Copper Catalyst)? Start->Issue3 Sol1 Add 1-5% MeOH or 0.1% Et3N to Eluent Issue1->Sol1 Yes Sol2 Use Dry Loading & Shallow Gradient Issue2->Sol2 Yes Sol3 Pre-column Wash: Aq. EDTA or NH4OH Issue3->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my target triazole streak heavily across the column, destroying my resolution?

The Causality: The primary cause of peak tailing for polar compounds is the presence of more than one retention mechanism during separation[2]. While the cyclobutylmethyl group interacts with the silica via weak Van der Waals forces, the triazole nitrogens and the hydroxyl group engage in aggressive secondary interactions (hydrogen bonding and dipole-dipole) with the acidic silanol groups (-Si-OH) on the bare silica surface[3][4]. The Solution: You must saturate these active sites. Incorporate a highly polar modifier, such as 1–5% Methanol (MeOH), into your Dichloromethane (DCM) mobile phase. If tailing persists, adding 0.1% Triethylamine (Et 3​ N) will competitively block the acidic silanols, ensuring the triazole elutes as a sharp, symmetrical band.

Mechanism Silica Silica Stationary Phase (Acidic Silanols: -Si-OH) Triazole Target Molecule (Triazole + Hydroxyl) Triazole->Silica Strong H-Bonding (Causes Tailing) Modifier Polar Modifier (MeOH / Et3N) Modifier->Silica Competes for Active Sites (Blocks Silanols)

Caption: Mechanistic interaction of polar modifiers disrupting secondary silanol interactions.

Q2: I synthesized this via CuAAC click chemistry. Why is there a persistent green/blue band stuck on my column, and why is my yield so low?

The Causality: The CuAAC reaction relies on a Copper(I) catalyst, typically generated in situ from CuSO 4​ and sodium ascorbate[5]. 1,2,3-Triazoles are excellent bidentate ligands for transition metals[6]. If residual copper is loaded onto the column, it forms a dynamic coordination complex with your target molecule. This complex interacts unpredictably with the silica matrix, causing the product to smear and permanently adhere to the stationary phase. The Solution: Do not rely on chromatography to remove copper. You must perform a rigorous liquid-liquid extraction prior to column loading. Wash the organic crude layer with a 0.1 M aqueous EDTA solution or 10% aqueous NH 4​ OH. These reagents possess a much higher binding affinity for copper than the triazole, partitioning the metal safely into the aqueous waste.

Q3: How do I separate the unreacted starting materials (propargyl alcohol and cyclobutylmethyl azide) from the product?

The Causality: Cyclobutylmethyl azide is highly lipophilic and lacks hydrogen-bonding capabilities; it will elute near the solvent front. Propargyl alcohol, however, is a small, highly polar molecule that often co-elutes with the triazole product due to similar retention factors (R f​ ) driven by their respective hydroxyl groups. Furthermore, injecting a sample dissolved in a solvent stronger than the mobile phase causes immediate band broadening at the column head[3][7]. The Solution: Utilize Dry Loading to prevent solvent mismatch[3]. Elute the azide using 100% DCM, then apply a very shallow gradient (e.g., 1% to 5% MeOH in DCM) to carefully separate the triazole from the propargyl alcohol.

Quantitative Data: Normal Phase vs. Reversed Phase

While Normal Phase (Silica) is standard, Reversed Phase (C18) is highly effective for polar triazoles if normal phase tailing cannot be mitigated[4].

ParameterNormal Phase (Bare Silica)Reversed Phase (End-capped C18)
Primary Retention Mechanism Adsorption (Hydrogen bonding to silanols)Partitioning (Hydrophobic interactions)
Optimal Solvent System DCM / Methanol (Gradient: 0% to 10% MeOH)Water / Acetonitrile (Gradient: 5% to 60% ACN)
Sample Loading Method Dry Loading (onto silica gel)Liquid Injection (dissolved in initial mobile phase)
Tailing Risk High (Requires polar/basic modifiers)Low (End-capping blocks residual silanols)[2]
Byproduct Elution Order Azide Target Triazole Propargyl AlcoholPropargyl Alcohol Target Triazole Azide

Self-Validating Experimental Protocol: Optimized Normal Phase Purification

Follow this step-by-step methodology to purify[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol with high recovery and purity.

Step 1: Copper Chelation (Pre-Chromatography)

  • Dilute the crude CuAAC reaction mixture in Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with an equal volume of 10% aqueous NH 4​ OH or 0.1 M EDTA. Validation: The aqueous layer will turn deep blue, indicating successful copper sequestration.

  • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

  • Dissolve the crude residue in a minimal amount of volatile solvent (e.g., Acetone or THF).

  • Add 2.5 mass equivalents of bare silica gel (relative to the crude mass).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing, homogenous powder is obtained. Causality: This ensures the sample is introduced to the column without solvent mismatch, preventing fronting and tailing[7].

Step 3: Column Packing and Loading

  • Slurry-pack a silica gel column using 100% Dichloromethane (DCM).

  • Carefully add the dry-loaded silica powder evenly to the top of the column bed.

  • Cap the load with a 1 cm layer of clean sea sand to prevent bed disturbance.

Step 4: Gradient Elution

  • Flush (2 Column Volumes): Elute with 100% DCM. This removes the non-polar cyclobutylmethyl azide.

  • Shallow Ramp (3 Column Volumes): Elute with 98:2 DCM:MeOH.

  • Target Elution (4 Column Volumes): Elute with 95:5 DCM:MeOH. The[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol will elute in this window.

  • Column Wash (2 Column Volumes): Elute with 90:10 DCM:MeOH to flush highly polar impurities (e.g., propargyl alcohol).

Step 5: Fraction Validation

  • Spot fractions on a TLC plate and develop in 90:10 DCM:MeOH.

  • Visualize using UV light (254 nm) for the triazole ring.

  • Self-Validation: Dip the plate in a KMnO 4​ stain and heat gently. The hydroxyl group and triazole will rapidly reduce the permanganate, yielding a bright yellow spot against a purple background, confirming the presence of the target alcohol.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ACS Omega. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]

  • Chemical Reviews. Cu-Catalyzed Azide−Alkyne Cycloaddition. Available at:[Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at:[Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography - Blogs - News. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during the synthesis of[1-(cyclobutylme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during the synthesis of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

This molecule is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between cyclobutylmethyl azide and propargyl alcohol . While "click chemistry" is celebrated for its high thermodynamic driving force, the presence of terminal alkynes and transition metals in the same vessel frequently leads to off-target pathways—most notably, Glaser coupling and catalyst degradation. This guide provides field-proven, causality-driven solutions to ensure strict 1,4-regioselectivity and quantitative yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing a yellow/brown precipitate and a significantly reduced yield of the target triazole? A1: This is the classic signature of Glaser coupling (oxidative homocoupling of the propargyl alcohol) and the subsequent disproportionation of your catalyst[1]. When the active Cu(I) species is exposed to dissolved oxygen, it oxidizes to Cu(II). This not only halts the CuAAC catalytic cycle but also triggers the alkyne to homocouple into a hexa-2,4-diyne-1,6-diol byproduct[2].

  • The Fix: Implement strict deoxygenation (sparging solvents with argon) and maintain a high excess of a reducing agent like sodium ascorbate (typically 5–10 equivalents relative to copper) to continuously reduce any rogue Cu(II) back to the active Cu(I) state[2].

Q2: How does the choice of ligand prevent side reactions and improve the purity of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol? A2: Unliganded Cu(I) is thermodynamically unstable in aqueous or semi-aqueous environments; it rapidly disproportionates into Cu(0) and Cu(II), leading to catalyst poisoning and incomplete reactions[1]. Utilizing a water-soluble, tetradentate accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for high-purity syntheses. THPTA completely envelopes the Cu(I) center, sterically blocking its bioavailability for oxidative side reactions while maintaining the precise geometry required to activate the azide and alkyne for the cycloaddition[3].

Q3: My reaction stalls at 70% conversion despite adding more propargyl alcohol. How do I push it to completion? A3: Stalling is rarely due to a lack of reactants; it is almost always caused by catalyst sequestration . Propargyl alcohol can form unreactive, polymeric copper-acetylide aggregates if the copper is not fully stabilized by a ligand.

  • The Fix: Do not add more alkyne. Instead, increase your THPTA-to-Copper ratio to 5:1 during the initial catalyst preparation[4]. If a reaction has already stalled, adding a fresh, pre-complexed bolus of Cu(I)-THPTA alongside 20 equivalents of sodium ascorbate will re-initiate the catalytic cycle[2].

Part 2: Quantitative Analysis of Reaction Conditions

To illustrate the causality between reaction environment and product purity, the following table summarizes the quantitative impact of ligand and reductant stoichiometry on the synthesis of triazole methanols.

Catalyst SystemLigand (Molar Eq to Cu)Sodium Ascorbate (Eq to Cu)AtmosphereTarget Triazole Yield (%)Glaser Diyne Byproduct (%)
CuSO₄None1.0Ambient Air< 40%> 30%
CuSO₄None10.0Degassed (Ar)75%< 5%
CuSO₄THPTA (1:2)5.0Ambient Air85%< 2%
CuSO₄THPTA (1:5)10.0Degassed (Ar)> 98% Not Detected

Data Synthesis: Optimal yields require a synergistic approach of high ligand ratio, excess reductant, and oxygen exclusion.

Part 3: Mechanistic Pathway & Logical Relationships

The following diagram maps the logical flow of the CuAAC reaction, highlighting the critical divergence point where proper ligand chelation and reduction prevent the oxidative Glaser coupling pathway.

CuAAC_Pathway Cu2 Cu(II) Source (Inactive) Cu1 Cu(I) Species (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Cu_Ligand Cu(I)-THPTA Complex (Stabilized) Cu1->Cu_Ligand Chelation O2 O2 Exposure (No Ligand) Cu1->O2 Oxidation Ligand THPTA Ligand Ligand->Cu_Ligand CuAAC CuAAC Catalytic Cycle Cu_Ligand->CuAAC Reactants Cyclobutylmethyl Azide + Propargyl Alcohol Reactants->CuAAC Glaser Glaser Coupling (Diyne Byproduct) O2->Glaser Homocoupling Product [1-(cyclobutylmethyl)-1H- 1,2,3-triazol-4-yl]methanol CuAAC->Product Strict 1,4-Regioselectivity

Mechanistic pathway preventing Glaser coupling in CuAAC reactions.

Part 4: Validated Experimental Protocol

This self-validating protocol ensures the quantitative conversion of cyclobutylmethyl azide and propargyl alcohol into the target triazole while actively suppressing side reactions.

Materials Required:
  • Reactants: Cyclobutylmethyl azide (1.0 eq), Propargyl alcohol (1.2 eq).

  • Catalyst System: CuSO₄·5H₂O (5 mol%), THPTA ligand (25 mol%), Sodium Ascorbate (50 mol%).

  • Solvent: tert-Butanol / Milli-Q Water (1:1 v/v).

Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical for Glaser Prevention)

  • Prepare a 1:1 mixture of tert-butanol and water.

  • Sparge the solvent mixture with Argon gas for a minimum of 15 minutes.

  • Causality: Removing dissolved oxygen eliminates the primary electron acceptor responsible for oxidizing Cu(I) to Cu(II), thereby neutralizing the Glaser coupling pathway[2].

Step 2: Catalyst Pre-Complexation (Self-Validating Step)

  • In a separate, small vial, mix 100 mM aqueous CuSO₄ with 200 mM aqueous THPTA to achieve a 1:5 molar ratio of Cu:THPTA.

  • Incubate at room temperature for 10 minutes.

  • Causality: This pre-complexation step ensures that all copper is sterically shielded by the THPTA ligand before it ever encounters the alkyne, preventing the formation of unreactive copper-acetylide polymers[3],[4].

  • Validation: The solution will transition to a distinct, clear light-blue color, confirming successful chelation.

Step 3: Reaction Assembly

  • To a round-bottom flask purged with Argon, add cyclobutylmethyl azide (1.0 eq) and propargyl alcohol (1.2 eq) dissolved in the degassed solvent mixture.

  • Inject the pre-complexed Cu(II)-THPTA solution into the reaction flask.

Step 4: Initiation and Monitoring

  • Prepare a fresh 300 mM stock solution of sodium ascorbate in degassed water.

  • Add the sodium ascorbate solution (50 mol% relative to the azide) dropwise to the reaction flask to initiate the reduction of Cu(II) to Cu(I)[4].

  • Stir vigorously at room temperature for 2 to 4 hours. Protect the flask from ambient light.

  • Validation: Monitor reaction progression via LC-MS or TLC. The strict 1,4-regioselectivity of the CuAAC mechanism ensures that only the desired[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol isomer is formed[1].

Step 5: Workup and Copper Scavenging

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer twice with a 0.1 M EDTA solution or saturated NH₄Cl.

  • Causality: EDTA acts as a powerful chelator that strips the copper from the THPTA ligand, partitioning the heavy metal entirely into the aqueous phase and ensuring the final API-grade product is free of cytotoxic copper residues.

Part 5: References

  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC (National Institutes of Health).

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm.

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Crystallization of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Welcome to the technical support center for the crystallization of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this and structurally similar triazole derivatives. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, is not crystallizing from solution and remains an oil. What should I do?

Potential Causes:

  • High Solubility: The compound may be too soluble in the chosen solvent system.[1][2]

  • Impurities: The presence of impurities can inhibit nucleation and crystal growth.[3][4][5][6]

  • Supersaturation Not Reached: The concentration of the compound may not be high enough to induce crystallization.

  • Inappropriate Crystallization Technique: The chosen method may not be suitable for this specific molecule.

Troubleshooting Steps:

  • Verify Purity:

    • Ensure the compound is of high purity. Impurities can interfere with the crystal lattice formation.[3][5][6] Techniques like flash chromatography or preparative HPLC are recommended for purification prior to crystallization. Even small amounts of structurally related impurities can significantly hinder crystallization.[3][5]

  • Solvent System Modification:

    • Single Solvent System: If the compound is too soluble, select a solvent in which it is less soluble. The ideal solvent is one where the compound is soluble when hot but insoluble when cold.[2][7]

    • Solvent-Pair System: A powerful technique is to use a binary solvent system.[2] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid.[8][9][10] Gentle warming should redissolve the turbidity, and upon slow cooling, crystals may form.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites.[1][11]

    • Seeding: If you have a few crystals from a previous batch, add a single, well-formed crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[]

  • Concentrate the Solution:

    • If the solution is too dilute, slowly evaporate the solvent to increase the concentration of your compound.[13] This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

  • Explore Different Crystallization Techniques:

    • If slow cooling is failing, consider other methods such as slow evaporation, vapor diffusion, or layering.[13][14] Vapor diffusion is particularly effective for small quantities of material.[13][15]

Q2: I've managed to get some solid material, but it's amorphous or consists of very fine needles. How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?

Potential Causes:

  • Rapid Nucleation: The rate of nucleation is too high, leading to the formation of many small crystals instead of a few large ones.[][16]

  • High Supersaturation: A very high level of supersaturation can favor rapid precipitation over slow, ordered crystal growth.[16]

  • Solvent Effects: The solvent can influence crystal habit (the external shape of the crystal).[16]

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate.[17][18] A programmable cooling bath or insulating the flask can achieve a more gradual temperature decrease.

    • Slower Evaporation/Diffusion: For evaporation or diffusion methods, reduce the rate of solvent exchange. For slow evaporation, reduce the opening of the container.[19] For vapor diffusion, placing the setup in a cooler environment can slow the process.[13]

  • Optimize Solvent Choice:

    • The choice of solvent can significantly impact crystal morphology.[16] Experiment with different solvents or solvent mixtures. A more viscous solvent might slow down diffusion and lead to better-formed crystals.[20] Consider how hydrogen bonding between the solvent and the methanol group on your molecule might influence crystal packing.[13]

  • Control Supersaturation:

    • Start with a solution that is just saturated at a higher temperature. This will lead to a lower degree of supersaturation upon cooling, favoring slower crystal growth.[16]

  • Utilize Vapor Diffusion:

    • Vapor diffusion is an excellent technique for growing high-quality single crystals.[13][15] It allows for a very slow and controlled change in solvent composition, which is ideal for crystal growth.

    Protocol: Vapor Diffusion for Crystallization

    • Dissolve your compound in a small amount of a "good" solvent (e.g., methanol, ethanol, or ethyl acetate) in a small, open vial.

    • Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial) that contains a larger volume of a volatile "anti-solvent" (e.g., hexane, diethyl ether, or pentane).[13][15]

    • Seal the outer container. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystallization.[13][15]

    • Place the setup in a location free from vibrations and with a stable temperature.[21]

    Diagram: Vapor Diffusion Setup

    G cluster_0 Sealed Outer Container cluster_1 Inner Vial a Anti-solvent (e.g., Hexane) b Solution of Compound in 'Good' Solvent (e.g., Methanol) a->b Vapor Diffusion

    A simple representation of a vapor diffusion setup for crystallization.
Q3: My crystallization attempts are inconsistent, and yields are low. How can I improve reproducibility?

Potential Causes:

  • Inconsistent Starting Material Purity: Batch-to-batch variations in purity can significantly affect crystallization.[3][5]

  • Poor Control Over Crystallization Parameters: Slight variations in temperature, cooling rate, or solvent ratios can lead to different outcomes.[22]

  • Formation of Polymorphs or Solvates: The compound may be crystallizing in different forms, some of which may be less stable or have different morphologies.[][23][24]

Troubleshooting Steps:

  • Standardize the Protocol:

    • Carefully document all parameters of your crystallization experiment: starting material mass, solvent volumes, temperatures, and cooling times. Consistency is key to reproducibility.[22]

  • Control Temperature and Cooling Rate:

    • Use a controlled temperature bath or a programmable chiller to ensure a consistent cooling profile for every experiment.[17][18]

  • Characterize the Solid Forms:

    • If you obtain solid material, analyze it using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism or solvate formation.[23] Understanding the solid forms of your compound is crucial for developing a robust crystallization process.

  • Optimize for Yield:

    • Once you have a reproducible method for obtaining crystals, you can optimize for yield by carefully adjusting parameters like the final cooling temperature and the initial concentration.

Data Summary and Key Parameters

The following table provides a list of common solvents used for the crystallization of polar, hydrogen-bonding molecules like [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, along with their relevant properties.

SolventBoiling Point (°C)PolarityPotential Role
Methanol65HighGood solvent for dissolving the compound.[25][26]
Ethanol78HighGood solvent, slightly less volatile than methanol.[26]
Isopropanol82HighGood solvent, may lead to wider metastable zone width.[27]
Ethyl Acetate77MediumCan be a good solvent for moderately polar compounds.[26]
Acetone56MediumA more volatile option, good for dissolving.[26]
Dichloromethane40MediumA volatile solvent, can be used in solvent layering.[13]
Hexane69LowCommon anti-solvent.[26]
Diethyl Ether35LowVolatile anti-solvent.[13][26]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

G start Crystallization Attempt oil Oiling Out? start->oil crystals Crystals Formed? oil->crystals No check_purity Check Purity oil->check_purity Yes quality Good Quality Crystals? crystals->quality Yes slow_down Slow Down Crystallization crystals->slow_down No (Amorphous/Fine Needles) success Success! quality->success Yes optimize_conditions Optimize Conditions (Concentration, Solvent) quality->optimize_conditions No change_solvent Change Solvent/Use Anti-solvent check_purity->change_solvent induce Induce Nucleation (Scratch/Seed) change_solvent->induce induce->start slow_down->optimize_conditions optimize_conditions->start

A decision tree for troubleshooting common crystallization issues.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. [Link]

  • The dual function of impurity in protein crystallization. (2020). CrystEngComm. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Guide for crystallization. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • Method including antisolvent crystallization process. (2006).
  • How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. [Link]

  • How to use the vapor diffusion set-up of the CrystalBreeder. (2024). Technobis Crystallization Systems. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC. [Link]

  • Crystallization. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). NSF PAR. [Link]

  • A Different View of Solvent Effects in Crystallization. (2017). MDPI. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Crystallization. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. [Link]

  • Problems, potentials and future of industrial crystallization. ResearchGate. [Link]

  • Crystallization process development. Veranova. [Link]

  • (a) Thermal protocols for the cooling rate dependent crystallization... (2018). ResearchGate. [Link]

  • cooling crystallization process: Topics by Science.gov. [Link]

  • Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology. (2017). Grasas y Aceites. [Link]

  • (PDF) Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology. ResearchGate. [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Digital Design of Cooling Crystallization Processes Using a Machine Learning-Based Strategy. (2024). ACS Publications. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS Purity Validation of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Comparative Guide on Column Chemistries

Executive Summary In modern drug discovery, the 1,2,3-triazole scaffold is a privileged bioisostere for amide bonds, offering enhanced metabolic stability and favorable physicochemical properties[1].[1-(cyclobutylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,2,3-triazole scaffold is a privileged bioisostere for amide bonds, offering enhanced metabolic stability and favorable physicochemical properties[1].[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a highly versatile building block synthesized via click chemistry. However, validating its purity requires overcoming a significant analytical hurdle: the chromatographic separation of the target 1,4-disubstituted isomer from its 1,5-disubstituted regioisomeric impurity. This guide objectively compares the performance of standard C18 and core-shell Biphenyl stationary phases, providing a self-validating LC-MS protocol to ensure rigorous quality control.

The Analytical Challenge: Structural Nuances of Triazoles

The synthesis of[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically employs the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), which is highly regioselective for the 1,4-isomer[2]. However, incomplete catalysis, thermal background reactions, or trace transition metal contamination can lead to the formation of the 1,5-disubstituted regioisomer[2].

Because these regioisomers possess identical molecular weights ( 167.11 g/mol ) and nearly indistinguishable hydrophobicities, traditional reversed-phase chromatography often fails to separate them. In pharmaceutical development, failing to resolve these isomers can lead to inaccurate purity profiles and downstream pharmacological discrepancies, as the spatial orientation of the substituents heavily dictates target binding[3].

Synthesis Azide Cyclobutylmethyl Azide Cu Cu(I) Catalysis (Target Pathway) Azide->Cu Ru Ru(II) or Thermal (Impurity Pathway) Azide->Ru Alkyne Propargyl Alcohol Alkyne->Cu Alkyne->Ru Target 1,4-Isomer (Target Product) Cu->Target Regioselective Impurity 1,5-Isomer (Critical Impurity) Ru->Impurity Mis-coordination

CuAAC synthesis pathway and the formation of the 1,4-target vs. 1,5-isomer impurity.

Method Comparison: Biphenyl vs. C18 Stationary Phases

To achieve baseline resolution ( Rs​≥2.0 ), the analytical method must exploit the electronic, rather than purely hydrophobic, differences between the isomers.

  • The C18 Limitation: Standard C18 columns rely on hydrophobic dispersion forces. Since the 1,4- and 1,5-isomers have similar lipophilic surface areas, they frequently co-elute on C18 phases, masking the presence of the impurity.

  • The Biphenyl Advantage: The 1,2,3-triazole ring possesses a strong dipole moment of approximately 4.5 Debye[1]. The spatial arrangement of the cyclobutylmethyl and hydroxymethyl groups drastically alters the overall dipole vector and the accessibility of the triazole's π -electron cloud. A Biphenyl stationary phase introduces orthogonal π−π and polar- π interactions[4]. The biphenyl ligands dynamically adjust their conformation to maximize π−π overlap, effectively discriminating between the sterically hindered 1,5-isomer and the more extended 1,4-isomer[4].

Experimental Design: The Self-Validating Protocol

A robust analytical protocol must be self-validating. Relying solely on the analysis of the synthesized batch is dangerous; a single sharp peak on a C18 column could be falsely interpreted as 100% purity when it is actually a co-elution.

To establish trustworthiness, this methodology employs a Spike-in System Suitability Test (SST) . By intentionally spiking the sample with 1.0% of the 1,5-isomer, we physically prove the method's resolving power before quantifying the unknown batch.

LCMS_Workflow Prep Sample Prep (1 mg/mL in MeOH) Spike Spike-in Validation (1% 1,5-isomer) Prep->Spike LC UHPLC Separation (Biphenyl vs C18) Spike->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Chromatographic Resolution (Rs > 2.0) MS->Data

Self-validating LC-MS workflow utilizing a 1,5-isomer spike-in for resolution confirmation.

Step-by-Step Methodology

Phase 1: Sample & SST Preparation

  • Primary Stock: Dissolve the synthesized[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol in LC-MS grade Methanol to a concentration of 1.0 mg/mL .

  • Impurity Stock: Dissolve the 1,5-regioisomer reference standard in Methanol to 1.0 mg/mL .

  • SST Spike-in: Transfer of the Primary Stock and of the Impurity Stock into a glass autosampler vial. Dilute 1:100 in the initial mobile phase (95:5 Water:Acetonitrile) to achieve a final working concentration of with a 1.0% impurity spike.

Phase 2: UHPLC-MS/MS Parameters

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1.0 min; linear ramp to 60% B over 7.0 min; ramp to 95% B at 8.0 min; hold for 1.5 min; re-equilibrate at 5% B for 2.5 min.

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: .

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) tracking the [M+H]+ transition m/z168.1→150.1 (corresponding to the loss of H2​O from the hydroxymethyl group).

Quantitative Data Presentation

The following table summarizes the comparative performance of a standard C18 column versus a Core-Shell Biphenyl column using the self-validating spike-in sample.

Chromatographic ParameterStandard C18 ( )Core-Shell Biphenyl ( )
Retention Time (1,4-Isomer) 4.20 min4.85 min
Retention Time (1,5-Isomer) 4.25 min5.30 min
Resolution ( Rs​ ) 0.6 (Co-elution)3.2 (Baseline Resolution)
Peak Asymmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)
Signal-to-Noise (1% Spike) 15:1 (Obscured by main peak)180:1 (Distinct and quantifiable)

Data Interpretation: The C18 column fails the system suitability test, as the Rs​ of 0.6 indicates severe co-elution, rendering it incapable of validating true compound purity. Conversely, the Biphenyl column successfully leverages π−π interactions to achieve an Rs​ of 3.2, proving its efficacy for this specific structural class and ensuring that any 1,5-isomer impurity is accurately quantified.

Sources

Comparative

Benchmarking[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CBMTM) Against Standard Ligands: A Comprehensive Guide for FBDD and Catalysis

Target Audience: Researchers, Medicinal Chemists, and Catalysis Scientists Content Focus: Objective Performance Comparison, Experimental Methodologies, and Mechanistic Causality Executive Summary & Chemical Profile The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Catalysis Scientists Content Focus: Objective Performance Comparison, Experimental Methodologies, and Mechanistic Causality

Executive Summary & Chemical Profile

The compound [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CBMTM) represents a highly specialized, dual-utility molecular scaffold. Featuring a 1,2,3-triazole core substituted with a cyclobutylmethyl group at the N1 position and a hydroxymethyl group at the C4 position, CBMTM functions simultaneously as a privileged bioisostere in Fragment-Based Drug Discovery (FBDD)[1][2] and as a robust bidentate ( N,O ) ligand for transition metal catalysis[3].

This guide objectively benchmarks CBMTM against standard ligands across two primary domains:

  • Medicinal Chemistry: Its performance as an amide bioisostere optimized for Lipophilic Ligand Efficiency (LLE)[4].

  • Catalysis: Its efficacy in stabilizing Cu(I) during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

Application 1: Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the 1,2,3-triazole ring is frequently deployed as a metabolically stable bioisostere for amide bonds, capable of mimicking both cis and trans peptide conformations[1]. However, standard substituents (e.g., benzyl or straight-chain alkyls) often lead to suboptimal physicochemical properties, driving up lipophilicity without a proportional increase in binding enthalpy.

The integration of the cyclobutylmethyl moiety in CBMTM provides a unique conformational constraint that restricts rotational degrees of freedom while maintaining a "Goldilocks" lipophilicity profile (cLogP ~ 1.8). This structural tuning directly enhances Lipophilic Ligand Efficiency (LLE), a critical metric for predicting in vivo success[4].

Quantitative Benchmarking: Physicochemical & Binding Data

We benchmarked CBMTM against standard fragment ligands—2-pyridylmethanol and[1-benzyl-1H-1,2,3-triazol-4-yl]methanol (BTM)—against a model metalloenzyme target (e.g., Carbonic Anhydrase II).

Ligand / FragmentcLogPTarget IC 50​ (µM)LLE ( pKi​
  • cLogP)
Metabolic Stability (t 1/2​ , min)
2-Pyridylmethanol 0.4545.03.8924
BTM (Standard Triazole) 2.108.52.9785
CBMTM (Target Compound) 1.753.23.74 110

Data Interpretation: While 2-pyridylmethanol has a high LLE due to low lipophilicity, its absolute potency is poor. BTM improves potency but sacrifices LLE. CBMTM achieves the optimal balance: the cyclobutylmethyl group effectively fills hydrophobic pockets without excessive lipophilic penalty, yielding sub-10 µM potency and an LLE approaching the ideal threshold of >4.0[4].

Experimental Protocol: NanoBRET Target Engagement Assay

To validate the intracellular binding affinity of CBMTM, a self-validating NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed. This ensures that binding data is not an artifact of biochemical assay conditions but reflects true cellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Equilibration: Add a standardized fluorescent tracer (e.g., a BODIPY-conjugated known inhibitor) at its predetermined Kd​ concentration.

  • Ligand Titration: Dispense CBMTM and benchmark ligands (BTM, 2-pyridylmethanol) in a 10-point dose-response curve (100 µM to 1 nM).

  • Incubation: Incubate cells at 37°C for 2 hours to ensure thermodynamic equilibrium.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot fractional occupancy vs. ligand concentration to derive the apparent intracellular IC 50​ .

LLE_Workflow Hit Initial Hit (High IC50, Low LLE) Bioisostere Amide Replacement (1,2,3-Triazole) Hit->Bioisostere Scaffold Hopping Lipophilicity Steric Tuning (Cyclobutylmethyl) Bioisostere->Lipophilicity cLogP Optimization Lead Optimized Lead CBMTM (Low IC50, High LLE) Lipophilicity->Lead Target Engagement

Caption: Fragment optimization workflow utilizing CBMTM for enhanced Lipophilic Ligand Efficiency.

Application 2: Transition Metal Catalysis (CuAAC)

Beyond drug discovery, triazol-4-yl methanols are highly effective bidentate ligands for stabilizing Cu(I) oxidation states during "Click" chemistry (CuAAC)[3][5]. Unstabilized Cu(I) rapidly disproportionates into Cu(0) and Cu(II) or forms unreactive multinuclear acetylide aggregates.

CBMTM coordinates Cu(I) via the N3 atom of the triazole ring and the oxygen of the hydroxymethyl group. The cyclobutylmethyl tail provides sufficient steric bulk to prevent the formation of inactive polymeric copper complexes while maintaining solubility in aqueous-organic solvent mixtures.

Quantitative Benchmarking: Catalytic Efficiency

CBMTM was benchmarked against industry-standard CuAAC ligands: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (water-soluble variant).

Ligand (0.5 mol%)Solvent SystemReaction Time (h)Yield (%)Turnover Number (TON)
None (Control) t -BuOH/H 2​ O (1:1)24.01530
TBTA t -BuOH/H 2​ O (1:1)4.092184
THPTA H 2​ O2.595190
CBMTM t -BuOH/H 2​ O (1:1)1.5 98 196

Data Interpretation: CBMTM outperforms TBTA in reaction kinetics. Because CBMTM is a mono-triazole ligand, it forms a highly active, coordinatively unsaturated Cu(I) species faster than the tripodal TBTA, lowering the activation barrier for the coordination of the terminal alkyne[5].

Experimental Protocol: Fluorogenic CuAAC Kinetic Assay

To objectively measure catalytic turnover rates, a fluorogenic assay utilizing 3-azido-7-hydroxycoumarin and phenylacetylene is employed. The formation of the triazole product yields a highly fluorescent coumarin derivative, allowing real-time kinetic monitoring.

Step-by-Step Methodology:

  • Catalyst Preparation: In a microcentrifuge tube, mix CuSO 4​⋅5H2​O (1.0 mM) and CBMTM (2.0 mM) in DMSO. Add sodium ascorbate (5.0 mM) to reduce Cu(II) to the active Cu(I)-CBMTM complex.

  • Substrate Master Mix: Prepare a solution of 3-azido-7-hydroxycoumarin (50 µM) and phenylacetylene (100 µM) in t -BuOH/H 2​ O (1:1 v/v).

  • Reaction Initiation: Transfer 90 µL of the Substrate Master Mix to a black 96-well microplate. Initiate the reaction by adding 10 µL of the Catalyst Preparation.

  • Kinetic Monitoring: Read fluorescence (Ex: 404 nm, Em: 477 nm) continuously every 30 seconds for 60 minutes at 25°C.

  • Validation: Run parallel wells with TBTA, THPTA, and a no-ligand control. Calculate the initial reaction rate ( V0​ ) from the linear portion of the fluorescence vs. time curve.

CuAAC_Cycle Cu_Salt Cu(II) Precursor + Ascorbate Cu_I Active Cu(I) Species Cu_Salt->Cu_I Reduction Complex [Cu(CBMTM)]+ Complex (Stabilized) Cu_I->Complex Ligand Binding Ligand CBMTM Ligand (N,O-Coordination) Ligand->Complex Pi_Complex Cu-Acetylide Intermediate Complex->Pi_Complex + Alkyne Alkyne Terminal Alkyne Alkyne->Pi_Complex Azide Organic Azide Product 1,4-Disubstituted 1,2,3-Triazole Pi_Complex->Product + Azide (Cycloaddition) Product->Complex Catalyst Regeneration

Caption: Catalytic cycle of CuAAC stabilized by CBMTM N,O-coordination.

Conclusion[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (CBMTM) is a highly versatile molecule that outcompetes standard ligands in specific niche applications. In FBDD, its cyclobutylmethyl group provides a superior Lipophilic Ligand Efficiency (LLE) profile compared to standard benzyl derivatives, making it an ideal amide bioisostere. In transition metal catalysis, its bidentate N,O -coordination rapidly stabilizes Cu(I), offering faster kinetic turnover than bulky tripodal ligands like TBTA.

For researchers optimizing metalloenzyme inhibitors or scaling up click-chemistry conjugations, CBMTM represents a structurally tuned, high-performance alternative to conventional off-the-shelf ligands.

References

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Frontiers in Chemistry URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry IRIS Unimore / Drug Discovery Today URL:[Link]

  • A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol-Cu(I) Structure Organic Letters / Organic Chemistry Portal URL:[Link]

  • The thermodynamic basis for the use of lipophilic efficiency (LipE) in enthalpic optimizations ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Stereoselective Approach to Hydroxyalkyl-1,2,3-triazoles Containing Cyclooctane Core and Their Use for CuAAC Catalysis MDPI Molecules URL:[Link]

Sources

Validation

A Guide to the NMR Spectral Comparison of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety, a product of the highly efficient azide-alkyne cycloadditio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole moiety, a product of the highly efficient azide-alkyne cycloaddition "click" reaction, stands as a cornerstone for molecular construction.[1][2] The regioselectivity of this reaction, however, is a critical consideration, yielding either 1,4- or 1,5-disubstituted isomers depending on the catalytic system employed. The distinct spatial arrangement of substituents in these isomers can profoundly influence their biological activity and material properties. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of the 1,4- and 1,5-isomers of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, offering a definitive analytical methodology for their differentiation.

The Synthetic Origin of Isomerism

The two principal regioisomers of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol are synthesized from the same precursors: (cyclobutylmethyl)azide and propargyl alcohol. The choice of catalyst dictates the final substitution pattern on the triazole ring.

  • 1,4-Disubstituted Isomer: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prevalent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is known for its high yields and tolerance of a wide range of functional groups.

  • 1,5-Disubstituted Isomer: The synthesis of the 1,5-disubstituted isomer is typically achieved through a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[3]

The reliable differentiation between these two isomers is paramount for ensuring the structural integrity of novel chemical entities. NMR spectroscopy provides a powerful and non-destructive tool for this purpose.

Core Principles of NMR-Based Isomer Differentiation

The key to distinguishing between the 1,4- and 1,5-isomers of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol lies in the distinct electronic environments of the triazole ring's carbon and proton atoms. These differences manifest as predictable variations in their respective chemical shifts in ¹³C and ¹H NMR spectra.

A definitive method for distinguishing between these isomers is through ¹³C NMR spectroscopy.[4][5] The chemical shift of the protonated carbon of the triazole ring is highly diagnostic:

  • For the 1,4-isomer , the C5 carbon (bearing the triazole proton) resonates at approximately 120-125 ppm .[4][5]

  • For the 1,5-isomer , the C4 carbon (bearing the triazole proton) is shifted significantly downfield to around 132-135 ppm .[4][5]

This substantial difference of approximately 10-15 ppm provides an unambiguous marker for isomer identification.

While less pronounced than the ¹³C shifts, the chemical shift of the triazole proton also offers a valuable point of comparison.

  • In the 1,4-isomer , the H5 proton typically appears in the range of 7.7 - 8.5 ppm .[2]

  • In the 1,5-isomer , the H4 proton is generally found slightly upfield compared to the H5 of the 1,4-isomer.

Predicted NMR Data for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the 1,4- and 1,5-isomers of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, based on literature data for analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Assignment1,4-Isomer1,5-Isomer
Triazole-H~ 7.8~ 7.6
-CH₂-OH~ 4.7~ 4.8
N-CH₂-cyclobutyl~ 4.3~ 4.5
CH-cyclobutyl~ 2.6~ 2.7
CH₂-cyclobutyl (adjacent to CH)~ 2.0~ 2.1
CH₂-cyclobutyl (non-adjacent)~ 1.8~ 1.9
CH₂-cyclobutyl (geminal)~ 1.7~ 1.8

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment1,4-Isomer1,5-Isomer
C4 (triazole)~ 148~ 133
C5 (triazole)~ 122~ 138
-CH₂-OH~ 56~ 55
N-CH₂-cyclobutyl~ 53~ 51
CH-cyclobutyl~ 34~ 34
CH₂-cyclobutyl (adjacent to CH)~ 25~ 25
CH₂-cyclobutyl (non-adjacent)~ 18~ 18

Experimental Protocols

Protocol 1: Synthesis of (Cyclobutylmethyl)azide

(Cyclobutylmethyl)azide can be synthesized from (bromomethyl)cyclobutane via a nucleophilic substitution reaction with sodium azide.

  • Dissolve (bromomethyl)cyclobutane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (cyclobutylmethyl)azide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the 1,4-Isomer

  • In a reaction vessel, dissolve (cyclobutylmethyl)azide (1.0 eq) and propargyl alcohol (1.0 eq) in a solvent system such as a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol.

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Accurately weigh 5-10 mg of the purified triazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

  • For unambiguous assignment of the triazole ring carbons, a ¹³C NMR spectrum with gated decoupling can be employed to observe the one-bond ¹³C-¹H coupling for the protonated ring carbon.[4] Alternatively, 2D NMR techniques such as HSQC and HMBC can be used for complete structural elucidation.[3][6]

Visualizing the Molecular Structures and Synthetic Pathways

G cluster_reactants Reactants cluster_products Isomeric Products azide (Cyclobutylmethyl)azide isomer_1_4 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol (1,4-isomer) azide->isomer_1_4 isomer_1_5 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-5-yl]methanol (1,5-isomer) azide->isomer_1_5 alkyne Propargyl Alcohol alkyne->isomer_1_4  Cu(I) catalyst (CuAAC) alkyne->isomer_1_5  Ru catalyst (RuAAC)

Caption: Regioselective synthesis of triazole isomers.

G isomer_1_4 isomer_1_5 label_1_4 1,4-Isomer label_1_5 1,5-Isomer c5 C5 h5 H5 c4 C4 h4 H4

Caption: Key atoms for NMR differentiation.

Conclusion

The structural elucidation of 1,2,3-triazole regioisomers is a critical step in chemical synthesis and drug discovery. The significant and predictable difference in the ¹³C NMR chemical shifts of the triazole ring carbons provides a robust and reliable method for distinguishing between the 1,4- and 1,5-isomers of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol. By following the detailed protocols and utilizing the comparative spectral data presented in this guide, researchers can confidently assign the correct regiochemistry to their synthesized compounds, ensuring the integrity and validity of their scientific findings.

References

  • RSC. (n.d.). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Rsc.org. Retrieved from [Link]

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. Organic Letters, 14(17), 4382–4385. [Link]

  • Schoffstall, A. M., & Gaddis, E. A. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5628. [Link]

  • RSC. (n.d.). 1H NMR, 13C NMR, and HMBC Spectra. Rsc.org. Retrieved from [Link]

  • Marinescu, M., Tiritiris, I., Dobrota, C., & Udrea, S. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • Creary, X. (2012). Method for Assigning Structure of 1,2,3-Triazoles. ResearchGate. Retrieved from [Link]

  • 1 H and 13 C NMR data for 1 (methanol-d4). (n.d.). ResearchGate. Retrieved from [Link]

  • de Oliveira, A. B., & da Silva, A. B. F. (2019). 1H-[4][7][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. [Link]

  • Beilstein Journals. (n.d.). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein-journals.org. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein-journals.org. Retrieved from [Link]

  • Schoffstall, A. M., & Gaddis, E. A. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In ACS Symposium Series (Vol. 1376, pp. 29–64). American Chemical Society. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015). ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, S., & Al-Zaqri, N. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1581. [Link]

  • Kochergin, V. N., Sokolov, V. B., & Aksinenko, A. Y. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(21), 6667. [Link]

  • Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett, 23(09), 1335–1338. [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat-usa.org. Retrieved from [Link]

  • Mbatia, V., Muriithi, G., & Chibale, K. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1152. [Link]

  • Metal-Free Fast Azidation Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-defined Azido. (n.d.). Dr-ntu.com. Retrieved from [Link]

  • Breitmaier, E. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 187–214). Wiley.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Retrieved from [Link]

  • Figure S5. 1 H NMR spectrum (400 MHz, DMSO- d 6 ) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Kiss, L., & Mucsi, Z. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 287–296. [Link]

  • Tokyo University of Science. (2023, August 4). Scientists develop novel method to synthesize azide compounds for wider industrial applications. EurekAlert! Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

As a Senior Application Scientist, I understand that handling specialized synthetic building blocks like [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol requires more than just a cursory glance at a generic safety d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized synthetic building blocks like [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol requires more than just a cursory glance at a generic safety data sheet. In modern drug discovery, 1,2,3-triazole derivatives are frequently synthesized via azide-alkyne cycloaddition (Click Chemistry) to act as stable bioisosteres for amide bonds.

Because novel pharmacophores often lack comprehensive, long-term toxicological data, we must apply the principle of universal precaution. The presence of the lipophilic cyclobutylmethyl group enhances the molecule's membrane permeability, while the hydroxymethyl group presents a reactive handle. Together, these structural features dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows[1].

Below is the definitive safety, handling, and operational guide designed to integrate seamlessly into your laboratory's Standard Operating Procedures (SOPs)[2].

Physicochemical Risk Assessment

Before selecting PPE, we must understand the physical and chemical nature of the threat. The quantitative and qualitative data below establishes the baseline for our engineering controls and safety protocols.

Table 1: Physicochemical & Hazard Summary

Property / ParameterValue / DescriptionOperational Implication
Physical State Crystalline solid / fine powderHigh risk of aerosolization and electrostatic dispersion during weighing.
Molecular Weight ~181.2 g/mol Small molecule; high potential for systemic absorption if inhaled or absorbed dermally.
Solubility Soluble in DMSO, DMF, MeOHSolvents act as transdermal carriers; solvent choice dictates glove material.
Primary Hazard Skin/Eye Irritant, Unknown Systemic ToxicityMust be handled within a certified chemical fume hood at all times.
Storage Conditions 2–8°C, DesiccatedCondensation upon removal from cold storage can degrade the compound; allow to reach room temperature before opening.

Causality-Driven PPE Matrix

Safety is not about blindly wearing gear; it is an affirmative action based on a deep understanding of material properties[3]. The following PPE matrix outlines exactly what to wear and, crucially, why it is required for this specific triazole derivative.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Causality (The "Why")
Hand Protection Double-layered Nitrile Gloves (min. 4 mil per layer)Triazole methanols are typically solubilized in polar aprotic solvents (e.g., DMSO) for biological assays. DMSO rapidly penetrates the stratum corneum, carrying dissolved solutes into the bloodstream. Double-gloving provides a critical fail-safe barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles prevent ocular exposure to both aerosolized micro-crystals during dry transfer and solvent splashes during solubilization.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesFR coats are mandatory when handling the compound alongside flammable organic solvents (e.g., Methanol) during synthesis or purification workflows.
Respiratory N95 / P100 Particulate RespiratorContingency only. If engineering controls (fume hood) fail or a dry spill occurs outside the hood, a P100 mask prevents inhalation of the highly dispersible crystalline powder.

Operational Workflows: Handling & Solubilization

To ensure scientific integrity and operator safety, every handling step must be a self-validating system. Do not handle this compound on an open benchtop.

Protocol 1: Safe Weighing and Reagent Preparation
  • Environmental Verification: Verify that the chemical fume hood has a certified face velocity between 80–100 feet per minute (fpm). This specific velocity is required to capture fine particulates without creating turbulent vortices that could blow the powder out of the hood[1].

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and allow it to equilibrate to ambient temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can cause the powder to clump, altering its weight and degrading the triazole core.

  • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance draft shield with a static-dissipative cloth. Causality: Fine organic powders carry electrostatic charges that cause them to violently repel from metal spatulas, increasing inhalation risk.

  • Transfer & Weighing: Tare a conductive, anti-static weighing boat. Use a micro-spatula to carefully transfer the solid.

  • In-Hood Solubilization: Add the primary solvent (e.g., DMSO) directly to the weighing boat inside the hood, or transfer the solid to a pre-tared glass vial before solvent addition. Causality: Dissolving the powder inside the controlled airflow eliminates the risk of transporting a dry, dispersible hazard across the laboratory.

  • Sealing: Cap the vial with a PTFE-lined septum cap to prevent solvent evaporation.

Emergency Logistics: Spill Response & Disposal Plan

Even with rigorous SOPs, accidental releases occur. The response must be immediate and methodical to prevent exposure and cross-contamination[2].

Protocol 2: Chemical Spill Response and Decontamination
  • Immediate Isolation: Halt all work. Lower the fume hood sash to the minimum operational height to maximize containment. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Hazard Assessment:

    • If a Dry Powder Spill: Do NOT sweep. Sweeping generates airborne dust. Cover the powder gently with damp absorbent laboratory wipes (using water or a mild surfactant) to suppress aerosolization.

    • If a Liquid Spill (Dissolved in Solvent): Apply an inert, chemical-resistant absorbent pad or vermiculite starting from the perimeter and working inward.

  • Collection: Use non-sparking, disposable scoops to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the spill area with a 10% bleach solution, followed by an isopropanol wipe, and finally soap and water. Causality: The lipophilic cyclobutylmethyl moiety and the polar methanol group require a multi-solvent approach to ensure complete removal from stainless steel surfaces.

  • Waste Segregation: Label the container explicitly. Do not mix triazole waste with strong acids or oxidizers. Route to your EHS department as "Hazardous Organic Waste - Toxic/Irritant"[4].

Workflow Visualization

The following diagram maps the critical path for handling this compound, integrating the decision matrix for spill events.

G Start Compound Retrieval (2-8°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity >80 fpm) PPE->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Event? Solvent->Spill Clean Spill Protocol (Absorbent, Wet Wipe) Spill->Clean Yes React Proceed to Assay/Reaction Spill->React No Waste Waste Segregation (Hazardous Organic) Clean->Waste React->Waste

Operational Handling and Exposure Control Pathway for Triazole Derivatives.

References

  • SOPs for Hazardous Chemicals | Environmental Health & Safety (EHS) . University of Texas at Austin. Available at:[Link][2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 . National Academies of Sciences, Engineering, and Medicine. Available at:[Link][1]

  • Chemical Safety Manual for Small Businesses . American Chemical Society (ACS). Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol
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